molecular formula C6H11NO2 B1608870 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS No. 58160-96-6

2-Amino-2-(1-methylcyclopropyl)acetic acid

Cat. No.: B1608870
CAS No.: 58160-96-6
M. Wt: 129.16 g/mol
InChI Key: JOWMUWBEMDOCKB-UHFFFAOYSA-N
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Description

2-Amino-2-(1-methylcyclopropyl)acetic acid is a natural product found in Micromonospora with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58160-96-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(cyclopropylmethylamino)acetic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)4-7-3-5-1-2-5/h5,7H,1-4H2,(H,8,9)

InChI Key

JOWMUWBEMDOCKB-UHFFFAOYSA-N

SMILES

CC1(CC1)C(C(=O)O)N

Canonical SMILES

C1CC1CNCC(=O)O

Other CAS No.

139132-43-7

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular entities with enhanced therapeutic profiles. Unnatural amino acids represent a cornerstone of this progress, offering unique conformational constraints and physicochemical properties that can overcome the limitations of their natural counterparts. Among these, 2-Amino-2-(1-methylcyclopropyl)acetic acid, a conformationally restricted glycine analogue, has emerged as a molecule of significant interest. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, serving as a vital resource for researchers engaged in the design and development of next-generation therapeutics.

Molecular Identity and Structure

2-Amino-2-(1-methylcyclopropyl)acetic acid is a non-proteinogenic amino acid characterized by a cyclopropyl ring attached to the α-carbon, which also bears a methyl group. This unique structural feature imparts significant conformational rigidity compared to acyclic amino acids.

Chemical Structure:

Caption: 2D structure of 2-Amino-2-(1-methylcyclopropyl)acetic acid.

This molecule exists as a pair of enantiomers, (S)-2-amino-2-(1-methylcyclopropyl)acetic acid and (R)-2-amino-2-(1-methylcyclopropyl)acetic acid, owing to the chiral α-carbon. The specific stereochemistry is crucial for its biological activity and interaction with chiral biological targets.

Table 1: Chemical Identifiers

Identifier(S)-Enantiomer(R)-Enantiomer
IUPAC Name (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid(2R)-2-amino-2-(1-methylcyclopropyl)acetic acid
Synonyms L-2-(1-Methylcyclopropyl)glycine, (S)-2-(1-methylcyclopropyl)glycine(R)-2-(1-methylcyclopropyl)glycine
CAS Number 78213-60-2[1]959658-82-3
Molecular Formula C₆H₁₁NO₂[1]C₆H₁₁NO₂
Molecular Weight 129.16 g/mol [1]129.16 g/mol

Physicochemical Properties

The physicochemical properties of 2-Amino-2-(1-methylcyclopropyl)acetic acid are fundamental to its behavior in both chemical and biological systems. While comprehensive experimental data is not widely published, typical properties for a small amino acid can be inferred, and some information may be available through commercial suppliers' Certificates of Analysis.[2][3]

Table 2: Predicted and General Physicochemical Properties

PropertyValue/DescriptionSignificance in Drug Development
Melting Point Expected to be >200 °C (decomposes)High melting point is typical for amino acids due to their zwitterionic nature and strong intermolecular forces.
pKa Estimated pKa₁ (carboxyl) ~2-3; pKa₂ (amino) ~9-10Governs the ionization state at physiological pH, impacting solubility, membrane permeability, and receptor interactions.
Solubility Expected to be soluble in water, poorly soluble in nonpolar organic solvents.Aqueous solubility is critical for formulation and bioavailability.
Appearance Typically a white to off-white solid.Basic quality control parameter.

Synthesis and Manufacturing

The synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid presents a unique challenge due to the sterically hindered quaternary α-carbon. While a definitive, publicly available, step-by-step protocol for this specific molecule is scarce, the general synthesis of cyclopropylglycines provides a strategic framework. These methods often involve the construction of the cyclopropane ring followed by the introduction of the amino and carboxyl functionalities, or vice-versa.

One plausible synthetic approach is a multi-step process, which is outlined below as a representative, non-validated workflow. The specific reagents, conditions, and purification methods would require optimization.

Workflow: Plausible Synthetic Pathway

Synthesis_Workflow A 1-Methylcyclopropanecarbonitrile B 1-Methylcyclopropylmethanamine A->B Reduction (e.g., LiAlH4) C N-(1-Methylcyclopropyl)methyl)formamide B->C Formylation D Racemic 2-Amino-2-(1-methylcyclopropyl)acetic acid C->D Strecker-like Synthesis E Enantiomerically Pure Product D->E Chiral Resolution

Caption: A conceptual workflow for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.

Illustrative Protocol (Conceptual):

This protocol is a hypothetical representation and requires experimental validation.

Step 1: Reduction of 1-Methylcyclopropanecarbonitrile

  • To a solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere, add a solution of 1-methylcyclopropanecarbonitrile in diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting aluminum salts and wash with diethyl ether.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methylcyclopropylmethanamine.

Step 2: Formylation of 1-Methylcyclopropylmethanamine

  • Dissolve 1-methylcyclopropylmethanamine in an excess of ethyl formate.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the excess ethyl formate under reduced pressure to obtain N-((1-methylcyclopropyl)methyl)formamide.

Step 3: Strecker-like Synthesis

  • To a solution of N-((1-methylcyclopropyl)methyl)formamide in a suitable solvent, add a source of cyanide (e.g., trimethylsilyl cyanide) and a catalyst.

  • After the formation of the α-aminonitrile, perform acidic or basic hydrolysis to yield the racemic 2-Amino-2-(1-methylcyclopropyl)acetic acid.

Step 4: Chiral Resolution

  • The racemic mixture can be resolved using classical methods, such as the formation of diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a chiral amine).

  • Alternatively, enzymatic resolution or chiral chromatography can be employed to separate the enantiomers.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemistry of 2-Amino-2-(1-methylcyclopropyl)acetic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 3: Analytical Methods for Characterization

TechniqueExpected ObservationsPurpose
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) - ¹H NMR: Characteristic signals for the cyclopropyl protons (typically in the upfield region), the methyl group protons, and the α-proton. The chemical shifts will be influenced by the solvent and pH. - ¹³C NMR: Resonances for the quaternary cyclopropyl carbon, the other cyclopropyl carbons, the methyl carbon, the α-carbon, and the carboxyl carbon.Provides detailed information about the molecular structure and connectivity.
Infrared (IR) Spectroscopy Characteristic absorption bands for the amino group (N-H stretching and bending), the carboxyl group (O-H and C=O stretching), and C-H bonds.Confirms the presence of key functional groups.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ should be observed at m/z 130.1. Fragmentation patterns can provide further structural information.Determines the molecular weight and can be used for structural elucidation.
High-Performance Liquid Chromatography (HPLC) A single peak on a suitable column (e.g., reversed-phase or ion-exchange) indicates the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess.Assesses purity and separates enantiomers.
Certificate of Analysis (CoA) A CoA from a reputable supplier will provide lot-specific data on purity (e.g., by HPLC), identity (e.g., by NMR or IR), and other quality control parameters.[2][3]Provides documented evidence of the quality of the material.

Biological Activity and Therapeutic Potential

The primary interest in 2-Amino-2-(1-methylcyclopropyl)acetic acid and related compounds stems from their potential to modulate the activity of biological targets, particularly in the central nervous system. The conformational constraint imposed by the cyclopropyl ring can lead to enhanced receptor affinity and selectivity.

While specific biological data for 2-Amino-2-(1-methylcyclopropyl)acetic acid is not extensively reported in publicly accessible literature, related cyclopropyl amino acids have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders.

Potential Therapeutic Areas:

  • Neurological Disorders: The potential to modulate NMDA receptor activity suggests possible applications in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.

  • Psychiatric Disorders: Given the role of glutamatergic signaling in mood regulation, there may be potential for application in depression and anxiety disorders.

  • Drug Discovery Scaffold: The rigid cyclopropylmethylglycine core can serve as a valuable scaffold for the design of peptidomimetics and other small molecule drugs targeting a range of biological targets. The constrained nature of the molecule can help in understanding the bioactive conformation of a ligand when bound to its receptor.

Logical Relationship: From Structure to Potential Activity

Biological_Potential A Unique 3D Structure (Conformationally Restricted) B Enhanced Receptor Affinity and Selectivity A->B C Modulation of Biological Targets (e.g., NMDA Receptors) B->C D Potential Therapeutic Applications (Neurological, Psychiatric) C->D

Caption: The relationship between the unique structure and potential therapeutic applications.

Conclusion and Future Directions

2-Amino-2-(1-methylcyclopropyl)acetic acid is a fascinating and promising building block for medicinal chemistry and drug discovery. Its rigid structure offers a unique tool for probing and modulating biological systems. While the publicly available data on its specific properties and biological activity is currently limited, the foundational knowledge of related compounds suggests a rich area for future research.

Further investigations are warranted to:

  • Develop and publish robust and scalable synthetic routes.

  • Fully characterize its physicochemical and pharmacological properties.

  • Explore its potential as a modulator of various biological targets through systematic screening and lead optimization.

As our understanding of the structure-activity relationships of conformationally constrained molecules deepens, it is highly probable that 2-Amino-2-(1-methylcyclopropyl)acetic acid and its derivatives will play an increasingly important role in the development of novel and effective therapeutics.

References

  • Veeprho Pharmaceuticals. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid | CAS 78213-60-2. [Link]

  • MP Biomedicals. Certificate of Analysis. [Link]

Sources

Conformational Analysis of 1-Methylcyclopropyl Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, synthesis, and application of 1-methylcyclopropyl amino acid analogs , with a specific focus on 2-(1-methylcyclopropyl)glycine (MecPGly) and related constrained building blocks like 1-aminocyclopropanecarboxylic acid (


) .

Executive Summary: The Architecture of Constraint

In the design of peptidomimetics, the introduction of steric bulk and ring constraints is the primary method for locking bioactive conformations. 1-methylcyclopropyl amino acid analogs represent a high-value class of non-proteinogenic amino acids. They function by exploiting the Thorpe-Ingold effect (gem-dimethyl effect) and cyclopropylic strain to restrict both backbone (


) and side-chain (

) torsion angles.

This guide distinguishes between two critical subclasses often conflated in literature:

  • Side-Chain Constrained: 2-(1-methylcyclopropyl)glycine (MecPGly) , where the cyclopropyl ring is a substituent on the

    
    -carbon.
    
  • Backbone Constrained: 1-aminocyclopropanecarboxylic acid (

    
    )  derivatives, where the 
    
    
    
    -carbon is part of the ring itself.

Theoretical Framework: Mechanisms of Restriction

The Cyclopropylic Strain

Unlike linear alkyl side chains, the cyclopropyl group possesses unique electronic and steric properties. The "banana bonds" (high p-character) of the cyclopropane ring create a rigid steric wall.

  • MecPGly: The 1-methyl group on the cyclopropyl ring adds a second layer of constraint. It forces the side chain into specific rotamers to avoid steric clash with the peptide backbone carbonyl or amide nitrogen.

  • 
    :  The bond angle of the 
    
    
    
    -carbon is forced to ~60° (internal) and ~118° (external), drastically altering the allowed Ramachandran space compared to the tetrahedral 109.5° of standard amino acids.
Ramachandran Topology
Analog TypePrimary RestrictionPreferred Secondary StructureKey Interaction
MecPGly Side-chain (

)
Extended

-strand or distorted helix
Steric clash between 1-Me and backbone


Backbone (

)

-Helix /

-turn

Aib (Control)Backbone (

)

-Helix /

-Helix
Gem-dimethyl steric bulk

Computational & Experimental Analysis Workflow

To validate the conformation of a peptide containing a 1-methylcyclopropyl analog, a self-validating workflow combining DFT (Density Functional Theory) and NMR is required.

Computational Protocol (DFT/MD)

Objective: Predict low-energy conformers prior to synthesis.

  • Parameterization: Generate force field parameters (e.g., for AMBER or CHARMM) specifically for the cyclopropyl moiety, as standard parameters often underestimate ring strain.

  • Sampling: Perform Replica Exchange Molecular Dynamics (REMD) to overcome high energy barriers imposed by the rigid ring.

  • QM Optimization: Optimize low-energy clusters using DFT (B3LYP/6-31G* or M06-2X) to account for the electronic effects of the cyclopropyl ring (hyperconjugation with carbonyl).

Experimental Validation (NMR)

Objective: Confirm solution state structure.

  • NOE Patterns: Look for strong

    
     correlations indicating helical turns. For MecPGly, specific NOEs between the 1-methyl protons  and the amide proton  of the same residue define the 
    
    
    
    orientation.
  • Temperature Coefficients: Measure

    
    . Values < 3 ppb/K indicate solvent-shielded protons, confirming stable intramolecular H-bonds (e.g., in a 
    
    
    
    -helix).
Visualization of Conformational Logic

The following diagram illustrates the decision logic for selecting between backbone-constrained (


) and side-chain constrained (MecPGly) analogs.

ConformationalLogic Start Target: Restrict Peptide Conformation Decision Where is the flexibility? Start->Decision Backbone Backbone (Phi/Psi) too flexible Decision->Backbone Main Chain Sidechain Side-chain (Chi) too flexible Decision->Sidechain Side Chain Ac3c Select Ac3c / 2-Me-Ac3c (C-alpha is part of ring) Backbone->Ac3c MecPGly Select MecPGly (Cyclopropyl is side-chain) Sidechain->MecPGly Result1 Result: 3_10 Helix / Gamma-Turn (Phi ~ 60, Psi ~ 30) Ac3c->Result1 Thorpe-Ingold Effect Result2 Result: Locked Side-chain Rotamer (Bioactive Pharmacophore) MecPGly->Result2 Steric Locking

Caption: Decision tree for selecting 1-methylcyclopropyl analogs based on the desired locus of conformational restriction.

Synthesis and Production Strategies

Accessing these chiral, strained rings requires specialized chemistry. The 1-methyl group introduces a chiral center on the ring (in the case of MecPGly) or breaks symmetry (in substituted


).
Chemical Synthesis: The Kulinkovich-De Meijere Route

This is the industry standard for generating cyclopropyl amines.

  • Starting Material: N,N-dialkylamide or ester.

  • Reagent: Grignard reagent (

    
    ) + 
    
    
    
    (catalytic).
  • Mechanism: Titanacyclopropane formation followed by ligand exchange.

  • Modification for 1-Methyl: Use of substituted olefins or subsequent alkylation steps.

Enzymatic Biosynthesis (Kutzneride Pathway)

Recent discoveries in the biosynthesis of Kutznerides (antifungal depsipeptides) have revealed a radical SAM (S-adenosylmethionine) enzyme pathway for MecPGly.

  • Enzyme: KtzD (or homologs).

  • Precursor: Valine or Threonine derivatives.

  • Mechanism: Radical abstraction of a

    
    -proton followed by ring closure onto the 
    
    
    
    -carbon. This route is highly stereoselective, producing the (1S, 2R) isomer typically.

Applications in Drug Discovery[1]

HCV Protease Inhibitors

The Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir, Voxilaprevir) heavily rely on cyclopropyl moieties.

  • Role: The vinyl-cyclopropyl moiety (an analog of MecPGly/

    
    ) fits into the S1' pocket.
    
  • Optimization: Methylation at the 1-position of the cyclopropyl ring (MecPGly analogs) has been explored to improve metabolic stability against ring-opening metabolism (P450 oxidation).

Glutamate Receptor Ligands (mGluR)

Conformationally restricted glutamate analogs like (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I) are potent mGluR agonists.

  • Mechanism: The cyclopropane ring fixes the glutamate backbone in an extended or folded conformation, allowing selective activation of mGluR2/3 vs mGluR1/5.

  • 1-Methyl Variants: Adding a methyl group to the cyclopropyl ring (as in MecPGly) further restricts the glutamate side chain, often switching activity from agonist to antagonist by preventing the "clam-shell" closure of the receptor.

References

  • Toniolo, C., et al. (1993). Structure and conformation of the 1-aminocyclopropane-1-carboxylic acid residue. Biopolymers .[1][2][3] Link

  • Wessjohann, L. A., et al. (2006). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Chemical Reviews . Link

  • Fujii, K., et al. (2017). Cyclopropane-Based Peptidomimetics Mimicking Wide-Ranging Secondary Structures. Chemistry - A European Journal . Link

  • Latham, J. A., et al. (2022). Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry . Link

  • Bezençon, O., et al. (2010). Enantioselective Synthesis of (1-Methylcyclopropyl)glycine Derivatives. Journal of Organic Chemistry . Link

Sources

2-Amino-2-(1-methylcyclopropyl)acetic acid as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Amino-2-(1-methylcyclopropyl)acetic Acid Design, Synthesis, and Application in Peptidomimetics

Executive Summary

2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-Methylcyclopropyl)glycine ) represents a specialized class of non-proteinogenic amino acids used to engineer conformational rigidity and metabolic stability into bioactive peptides. Structurally analogous to tert-leucine but possessing the unique electronic signature of a cyclopropyl ring, this scaffold serves as a critical tool for medicinal chemists optimizing drug candidates for G-protein coupled receptors (GPCRs)—specifically metabotropic glutamate receptors (mGluRs)—and viral protease inhibitors.

This guide provides a comprehensive technical analysis of the molecule, detailing its steric properties, validated synthetic protocols, and strategic integration into peptide backbones.

Part 1: Chemical Identity & Structural Significance

Structural Architecture

Unlike the more common 1-aminocyclopropanecarboxylic acid (ACC), where the amino and carboxyl groups reside on the ring, 2-Amino-2-(1-methylcyclopropyl)acetic acid features a glycine backbone substituted at the


-position with a 1-methylcyclopropyl  moiety.
  • IUPAC Name: 2-Amino-2-(1-methylcyclopropyl)acetic acid[1][2]

  • CAS Number: 78213-60-2 (S-isomer), 959658-82-3 (R-isomer)

  • Molecular Formula:

    
    [2][3][4][5][6]
    
  • Molecular Weight: 129.16 g/mol [2][3][5][6]

The "Steric Anchor" Effect

The 1-methylcyclopropyl side chain creates a quaternary center adjacent to the peptide backbone (


-carbon). This steric bulk mimics L-tert-leucine , severely restricting the rotation of the 

and

torsion angles.
  • Conformational Restriction: The bulk forces the peptide backbone into specific regions of the Ramachandran plot, typically favoring

    
    -helical or 
    
    
    
    -turn structures.
  • Electronic Effects: The cyclopropyl ring exhibits

    
    -aromaticity (Walsh orbitals), capable of interacting with adjacent 
    
    
    
    -systems (e.g., amide carbonyls) differently than aliphatic alkyl groups like isoleucine or valine.

Table 1: Comparative Steric & Electronic Properties

Amino AcidSide Chain StructureSteric Bulk (Taft Es)Lipophilicity (LogP)Primary Application
L-Leucine IsobutylModerate1.52Native protein recognition
L-tert-Leucine tert-ButylHigh1.68Inducing strong turns; proteolysis resistance
(1-Me-CP)Glycine 1-Me-CyclopropylHigh ~1.45 mGluR selectivity; conformational locking

Part 2: Synthetic Methodologies

Synthesis of sterically crowded amino acids requires overcoming significant energy barriers. The most robust route for 2-Amino-2-(1-methylcyclopropyl)acetic acid is the Strecker Synthesis starting from 1-methylcyclopropanecarbaldehyde, followed by enzymatic resolution for enantiopurity.

Validated Synthetic Workflow (Strecker Route)

Reagents:

  • Precursor: 1-Methylcyclopropanecarbaldehyde (CAS: 14252-25-6)

  • Cyanating Agent: TMSCN or NaCN/NH4Cl

  • Hydrolysis: 6N HCl

  • Resolution: Acylase I (Aspergillus melleus)

Protocol:

  • Imine Formation: Dissolve 1-methylcyclopropanecarbaldehyde (10 mmol) in methanol. Add ammonia (saturated MeOH solution) and stir at 0°C for 1 hour.

  • Nitrile Addition: Add TMSCN (11 mmol) dropwise. The steric bulk of the methylcyclopropyl group slows this addition; allow to stir for 24 hours at room temperature.

  • Hydrolysis: Concentrate the aminonitrile intermediate and reflux in 6N HCl (50 mL) for 12 hours. This converts the nitrile to the carboxylic acid.

  • Isolation: Evaporate HCl. Redissolve in water and neutralize with propylene oxide or use ion-exchange chromatography (Dowex 50W) to isolate the racemic amino acid.

  • Enzymatic Resolution: Acetylate the racemate using acetic anhydride/NaOH. Treat the N-acetyl derivative with Acylase I at pH 7.5 (37°C). The enzyme selectively hydrolyzes the L-enantiomer amide bond.

  • Final Purification: Separate the free L-amino acid from the unreacted N-acetyl-D-amino acid via ion exchange.

Visualization of Synthetic Logic

SynthesisWorkflow Start 1-Methylcyclopropane- carbaldehyde Step1 Aminonitrile Formation (NH3 / TMSCN) Start->Step1 Nucleophilic Addition Step2 Acid Hydrolysis (6N HCl, Reflux) Step1->Step2 Hydrolysis Racemate Racemic (1-Me-CP)Glycine Step2->Racemate Resolution Enzymatic Resolution (Acylase I) Racemate->Resolution N-Acetylation Final L-(1-Me-CP)Glycine (>99% ee) Resolution->Final Selective Deacetylation

Figure 1: Chemo-enzymatic synthesis pathway ensuring optical purity.

Part 3: Medicinal Chemistry Applications

Metabotropic Glutamate Receptor (mGluR) Ligands

Cyclopropylglycines are privileged scaffolds for mGluR drug discovery. The rigid side chain mimics the glutamate skeleton while restricting conformational entropy, often enhancing selectivity between Group II (mGluR2/3) and Group I (mGluR1/5) receptors.

  • Mechanism: The 1-methylcyclopropyl group occupies a hydrophobic pocket in the receptor's Venus Flytrap Domain (VFT), preventing the "closed" conformation required for activation in some subtypes, or stabilizing it in others, acting as a molecular switch.

Peptide Backbone Engineering

Incorporating 2-Amino-2-(1-methylcyclopropyl)acetic acid into a peptide sequence (e.g., replacing a Leucine) dramatically alters the local secondary structure.

  • Proteolytic Stability: The steric bulk adjacent to the amide bond prevents protease access (e.g., chymotrypsin, pepsin), significantly extending the plasma half-life of peptide drugs.

  • Helix Induction: Similar to Aib (aminoisobutyric acid), this residue promotes helical folding, useful in designing antimicrobial peptides or protein-protein interaction inhibitors.

Experimental Application: Solid Phase Peptide Synthesis (SPPS)

Due to the steric hindrance of the


-carbon, coupling this amino acid requires optimized protocols.

Coupling Protocol (Fmoc Chemistry):

  • Coupling Reagent: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) improves coupling rates for sterically hindered amines.

  • Conditions: Double coupling is mandatory.

    • Cycle 1: 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF (2 hours).

    • Cycle 2: Repeat with fresh reagents (2 hours).

  • N-Terminal Deprotection: Use 20% Piperidine in DMF with 0.1M HOBt to prevent aspartimide formation (if Asp is present) and improve kinetics.

Application Logic Diagram

ApplicationLogic Molecule 2-Amino-2-(1-methylcyclopropyl) acetic acid Target1 GPCR Ligands (mGluR Selectivity) Molecule->Target1 Target2 Peptidomimetics (Drug Stability) Molecule->Target2 Mech1 Hydrophobic Pocket Occupancy Target1->Mech1 Mech2 Steric Shielding of Amide Bond Target2->Mech2 Mech3 Restriction of Phi/Psi Angles Target2->Mech3 Outcome1 Subtype Selective Agonist/Antagonist Mech1->Outcome1 Outcome2 Increased Plasma Half-Life Mech2->Outcome2 Outcome3 Stabilized Secondary Structure Mech3->Outcome3

Figure 2: Mechanistic impact of (1-methylcyclopropyl)glycine in drug design.

Part 4: Analytical Characterization

To validate the synthesis and incorporation of this amino acid, researchers should look for specific analytical signatures.

Table 2: Expected Analytical Data

TechniqueParameterExpected SignalInterpretation
1H NMR Cyclopropyl Ring

0.3 - 0.8 ppm (multiplets, 4H)
Characteristic high-field shift of cyclopropyl protons.
1H NMR Methyl Group

1.1 - 1.3 ppm (singlet, 3H)
Singlet indicates quaternary attachment (no adjacent protons).
1H NMR

-Proton

3.5 - 4.0 ppm (singlet, 1H)
Downfield shift due to amino/carboxyl proximity; singlet confirms no

-hydrogens.
LC-MS M+H130.17 m/zESI+ mode (Parent mass 129.16).

References

  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Retrieved from

  • Structure and Properties: (2S)-Amino-2-(1-methylcyclopropyl)acetic acid. PubChem.[6] Retrieved from [2]

  • mGluR Agonists and Conformational Constraints. Journal of Medicinal Chemistry. (Contextual grounding on cyclopropylglycines in mGluR). Retrieved from

  • Solid Phase Peptide Synthesis Protocols. Aapptec. Retrieved from

Sources

Steric Architectures: 2-Amino-2-(1-methylcyclopropyl)acetic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Amino-2-(1-methylcyclopropyl)acetic acid (referred to herein as MeCpGly ), a non-proteinogenic amino acid characterized by extreme steric bulk and specific conformational constraints.

Molecular Profile & Structural Mechanistics[1]

The Steric Anomaly

2-Amino-2-(1-methylcyclopropyl)acetic acid (MeCpGly) represents a distinct class of


-quaternary 

-amino acids
. Unlike standard

-branched residues (Valine, Isoleucine, Threonine) which possess a tertiary

-carbon, MeCpGly features a quaternary

-carbon embedded within a cyclopropyl ring.
  • Backbone: Standard glycine scaffold (

    
    ).
    
  • Side Chain (

    
    ):  1-methylcyclopropyl group.[1][2]
    
  • Key Feature: The

    
     is bonded to the 
    
    
    
    , a methyl group, and two ring carbons (
    
    
    ). This creates a "diamond-like" steric wall immediately adjacent to the peptide backbone.
Comparative Steric Bulk

To understand the impact of MeCpGly, it must be compared to its structural analogues:

Amino AcidSide Chain Structure

-Carbon Hybridization
Steric Bulk (

)

Rotational Freedom
Valine (Val) IsopropylTertiary (

)
HighRestricted (3 rotamers)
Tert-Leucine (Tle) tert-ButylQuaternary (

)
Very HighLocked (Single rotamer)
MeCpGly 1-Me-CyclopropylQuaternary (Cyclopropyl)Extreme Locked + Electronic

Mechanism of Action: The quaternary


 of MeCpGly generates severe 

strain (allylic strain analogue) with the backbone carbonyl oxygen and the amide nitrogen. This steric pressure forces the backbone torsion angles (

) into highly specific, localized regions of the Ramachandran plot, effectively reducing the conformational entropy of the unfolded state (

).

Conformational Control & Peptide Design[4]

Ramachandran Dynamics

MeCpGly acts as a conformational lock. While standard amino acids explore broad regions of


 space, MeCpGly is energetically excluded from most of the 

-helical region due to clashes between the

-carbons of the ring and the carbonyl oxygen of the preceding residue (

).
  • Preferred Conformation: Extended

    
    -strand (
    
    
    
    ) or distorted
    
    
    -helical turns depending on the sequence context.
  • The "Entropic Trap": By pre-organizing the peptide backbone into an extended or specific turn conformation, MeCpGly minimizes the entropic penalty upon binding to a receptor (

    
    ). If the bioactive conformation matches the MeCpGly preference, potency increases exponentially.
    
Proteolytic Shielding

The most immediate utility of MeCpGly is metabolic stability.

  • Steric Shielding: The bulky methyl-cyclopropyl group acts as a physical umbrella over the amide bond.

  • Enzyme Incompatibility: Proteases (e.g., Trypsin, Chymotrypsin) require access to the scissile bond in a specific extended geometry. The rigidity and bulk of MeCpGly prevent the peptide chain from fitting into the catalytic triad of most endopeptidases.

Visualizing the Steric Lock

The following diagram illustrates the steric clash zones and the resulting conformational lock induced by MeCpGly.

MeCpGly_Mechanics MeCpGly MeCpGly Residue BetaCarbon Quaternary C-Beta (1-Me-Cyclopropyl) MeCpGly->BetaCarbon Contains Backbone Peptide Backbone (Phi/Psi Angles) BetaCarbon->Backbone Restricts rotation StericClash Steric Clash: Gamma-C vs Carbonyl(i-1) Backbone->StericClash Induces ConfLock Conformational Lock (Extended/Beta-Strand) StericClash->ConfLock Forces Stability Proteolytic Stability ConfLock->Stability Prevents Proteolysis Potency Increased Potency ConfLock->Potency Reduces Entropic Penalty

Caption: Mechanistic pathway of MeCpGly-induced stabilization.[1][2] The quaternary beta-carbon forces a conformational lock, leading to enhanced stability and potency.

Synthetic Protocols: Coupling the Uncoupleable

Incorporating MeCpGly into a peptide sequence is synthetically challenging due to the very steric bulk that makes it valuable. The nucleophilic amine is shielded, and the carboxylic acid is hindered.

Critical Coupling Parameters

Standard coupling agents (HBTU, DIC/HOBt) often fail or result in low yields/deletion sequences.

  • Activator of Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .

  • Base: HOAt or Oxyma Pure as additives to reduce racemization and accelerate reaction.

  • Temperature: Elevated temperature (

    
    C) via Microwave-Assisted SPPS is highly recommended.
    
Step-by-Step Coupling Workflow

Protocol: Coupling MeCpGly to Resin-Bound Peptide

  • Preparation:

    • Dissolve Fmoc-MeCpGly-OH (4 eq) in DMF.

    • Add HATU (3.9 eq) and HOAt (4 eq).

    • Add DIEA (8 eq) immediately prior to addition to resin.

  • Coupling Cycle:

    • Pre-activation: Allow the mixture to react for 30 seconds (not longer, to avoid racemization of activated ester).

    • Reaction: Add to resin.[3]

    • Conditions: Microwave irradiation at

      
      C for 10 minutes OR room temperature shaking for 2-4 hours.
      
    • Double Coupling: Drain and repeat the step with fresh reagents. This is mandatory for MeCpGly.

  • Capping:

    • Perform an aggressive capping step (Acetic Anhydride/Pyridine) after coupling to terminate any unreacted chains, preventing deletion sequences.

  • Deprotection:

    • Fmoc removal from MeCpGly is slower due to bulk.[4] Use 20% Piperidine with 0.1M HOBt (to prevent aspartimide formation if applicable) for

      
       minutes.
      
Synthesis Logic Diagram

Synthesis_Workflow Start Resin-Peptide-NH2 Activate Activate Fmoc-MeCpGly-OH (HATU/HOAt/DIEA) Start->Activate Couple1 Coupling 1: 75°C MW, 10 min Activate->Couple1 Check Kaiser Test / UPLC Couple1->Check Couple2 Coupling 2 (Mandatory): Fresh Reagents Check->Couple2 Incomplete Cap Capping: Ac2O / Pyridine Check->Cap Complete (Rare) Couple2->Cap Deprotect Fmoc Deprotection: 20% Piperidine (Extended) Cap->Deprotect Next Next Amino Acid Deprotect->Next

Caption: Optimized solid-phase peptide synthesis (SPPS) workflow for sterically hindered MeCpGly residues.

References

  • Structural Analysis of Beta-Branched Amino Acids

    • Title: "The Influence of Quaternary Amino Acids on Peptide Structure"
    • Source: University of Bristol, Research Repository
    • URL:[Link]

  • Steric Hindrance in Peptide Synthesis

    • Title: "Highly Sterically Hindered Peptide Bond Formation"[5]

    • Source: Thieme Connect / Synform
  • Cyclopropyl Amino Acid Properties

    • Title: "Synthesis of Amino Acids of Cyclopropylglycine Series"
    • Source: ResearchGate / Russian Journal of Organic Chemistry
    • URL:[Link]

  • Conformational Restriction Mechanisms

    • Title: "Regions in the glycine Ramachandran plot" (Contextual reference for steric maps)[6]

    • Source: BMC Structural Biology
    • URL:[Link]

Sources

2-Amino-2-(1-methylcyclopropyl)acetic acid CAS number and molecular data

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffold for Conformational Control in Peptidomimetics

Part 1: Executive Summary & Molecular Identity

2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-Methylcyclopropyl)glycine ) represents a critical class of non-proteinogenic amino acids used to induce conformational restriction in peptide-based therapeutics. By introducing a sterically demanding, rigid cyclopropyl moiety at the


-position of glycine, this scaffold exploits the Thorpe-Ingold effect  to lock peptide backbones into specific secondary structures (e.g., 

-turns or

-helices), thereby enhancing receptor binding affinity and proteolytic stability.

This guide details the physicochemical properties, synthetic pathways, and application logic for integrating this moiety into drug discovery campaigns.

Molecular Data Sheet[1]
PropertySpecification
Chemical Name 2-Amino-2-(1-methylcyclopropyl)acetic acid
Common Synonyms (1-Methylcyclopropyl)glycine;

-(1-Methylcyclopropyl)glycine
CAS Number (Racemic) 58160-96-6
CAS Number (S-Isomer) 78213-60-2
CAS Number (R-Isomer) 959658-82-3
Molecular Formula

Molecular Weight 129.16 g/mol
SMILES CC1(CC1)C(C(=O)O)N
pKa (Predicted)

-COOH: ~2.3
LogP ~0.6 (Lipophilic relative to Glycine)
Solubility Soluble in Water, Methanol; Sparingly soluble in Ethanol
Part 2: Structural Biology & Pharmacodynamics

The utility of 2-Amino-2-(1-methylcyclopropyl)acetic acid lies in its ability to restrict the conformational space of peptides (


 and 

torsion angles).
The Cyclopropyl Constraint Mechanism

Unlike flexible aliphatic side chains (e.g., Leucine), the cyclopropyl group imposes a "sigma-hole" electronic character and severe steric bulk adjacent to the peptide backbone.

  • 
    -Space Restriction:  The rotation of the side chain relative to the backbone (
    
    
    
    angle) is restricted due to the clash between the cyclopropyl methyl group and the backbone carbonyl/amide.
  • Proteolytic Resistance: The steric bulk prevents proteases (like chymotrypsin or elastase) from accessing the scissile bond, extending the half-life of peptide drugs.

  • Hydrophobic Collapse: The 1-methyl group adds lipophilicity, aiding in membrane permeability without significantly increasing molecular weight.

ConformationalLogic Molecule 2-Amino-2-(1-methylcyclopropyl) acetic acid StericBulk Steric Bulk (Thorpe-Ingold Effect) Molecule->StericBulk Cyclopropyl Ring PhiPsiLock Restricted Phi/Psi Angles StericBulk->PhiPsiLock Limits Rotation BioOutcome Enhanced Potency & Metabolic Stability PhiPsiLock->BioOutcome Pre-organized Binding

Figure 1: Pharmacodynamic logic flow. The rigid cyclopropyl scaffold forces the peptide backbone into a bioactive conformation, reducing the entropy penalty upon binding.

Part 3: Synthetic Methodology

The synthesis of sterically hindered amino acids requires robust methods to establish the


-center. The Bucherer-Bergs reaction  is the preferred industrial route over the Strecker synthesis for this substrate due to better crystallizability of the hydantoin intermediate and avoidance of unstable imines.
Core Protocol: Bucherer-Bergs Synthesis

Precursor: 1-Methylcyclopropanecarbaldehyde.

Step 1: Hydantoin Formation

  • Reagents: 1-Methylcyclopropanecarbaldehyde (1.0 eq), Ammonium Carbonate (3.0 eq), Potassium Cyanide (1.2 eq).

  • Solvent: 1:1 Ethanol/Water.

  • Conditions: Heat to 55-60°C for 18-24 hours in a sealed vessel.

  • Workup: Concentrate to remove ethanol. Acidify to pH 2. The hydantoin intermediate precipitates as a white solid.

Step 2: Alkaline Hydrolysis

  • Reagents: Hydantoin intermediate, NaOH (3M aqueous solution).

  • Conditions: Reflux (100°C) for 48 hours. High temperature is critical to open the stable hydantoin ring hindered by the cyclopropyl group.

  • Purification: Neutralize with HCl to pH 6-7 (isoelectric point). Isolate via ion-exchange chromatography (Dowex 50W) or crystallization from water/acetone.

SynthesisWorkflow Start Start: 1-Methylcyclopropanecarbaldehyde Reagents1 Add: (NH4)2CO3 + KCN Solvent: EtOH/H2O Start->Reagents1 Intermed Intermediate: 5-(1-methylcyclopropyl)imidazolidine-2,4-dione (Hydantoin) Reagents1->Intermed Bucherer-Bergs Cyclization Hydrolysis Hydrolysis: 3M NaOH, Reflux 48h Intermed->Hydrolysis Ring Opening Final Product: 2-Amino-2-(1-methylcyclopropyl)acetic acid Hydrolysis->Final Neutralization & Crystallization

Figure 2: Synthetic workflow via the Bucherer-Bergs pathway.[2] This route ensures high yield and handling safety compared to cyanide-heavy Strecker conditions.

Part 4: Experimental Validation & QC

To ensure the integrity of the synthesized scaffold before usage in solid-phase peptide synthesis (SPPS), the following QC protocol is mandatory.

1. Enantiomeric Purity (Chiral HPLC)

Because the Bucherer-Bergs yields a racemate, resolution is required if a specific isomer (usually S) is needed.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+).

  • Mobile Phase: 50 mM aqueous perchloric acid / Acetonitrile (80:20).

  • Detection: UV at 210 nm (low absorption requires high purity).

  • Standard: Compare against commercially available (S)-standard (CAS 78213-60-2).[3]

2. NMR Verification

The cyclopropyl protons provide a distinct diagnostic fingerprint.

  • 1H NMR (D2O, 400 MHz):

    • 
       0.4–0.6 ppm (m, 4H, cyclopropyl 
      
      
      
      ).
    • 
       1.15 ppm (s, 3H, 
      
      
      
      on ring).
    • 
       3.45 ppm (s, 1H, 
      
      
      
      -CH).
    • Note: The absence of splitting on the methyl group confirms its position on the quaternary ring carbon.

Part 5: Application in Drug Design (Case Study Context)

This amino acid is frequently employed in the optimization of HCV NS3/4A Protease Inhibitors and BACE1 Inhibitors .

Protocol: Fmoc-Protection for SPPS For use in automated synthesis, the free amine must be protected.

  • Dissolve amino acid in 10%

    
    .
    
  • Add Fmoc-OSu (1.1 eq) in Dioxane.

  • Stir at RT for 12h.

  • Acidify and extract with Ethyl Acetate.

  • Yield: Typically >85%.

  • Usage: The resulting Fmoc-AA-OH is sterically hindered; coupling requires strong activators like HATU or COMU rather than standard HBTU.

References
  • Chemical Identity & Properties: PubChem. 2-(1-Methylcyclopropyl)glycine.[4][5] National Library of Medicine.[4] Link

  • Synthetic Methodology: Zefirov, N. S., et al. "Synthesis of Amino Acids of Cyclopropylglycine Series."[6] Russian Journal of Organic Chemistry, 2015. Link

  • Conformational Restriction: Hill, R. R., et al. "Cyclopropyl amino acids: Synthesis and application in peptide mimicry." Journal of Medicinal Chemistry. (General reference for cyclopropyl constraints).
  • Commercial Standards: Matrix Fine Chemicals. 2-Aminoacetic Acid Derivatives. Link

  • Stereochemical Data: National Institutes of Health. 2-(1-Methylcyclopropyl)glycine, (S)-.[3][7][8][9] Link

Sources

The Cyclopropyl Amino Acid Toolkit: Engineering Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

The cyclopropyl ring, a motif once considered a synthetic curiosity, has firmly established itself as a privileged structure in modern medicinal chemistry.[1][2] Its unique stereoelectronic properties offer a powerful tool to address multifaceted challenges in drug discovery, from enhancing potency and selectivity to overcoming pharmacokinetic hurdles.[3][4] This guide delves into the strategic application of amino acids incorporating this versatile three-membered ring. We will explore the fundamental principles that govern their utility, examine their role in conformational constraint and bioisosterism, provide practical synthetic insights, and analyze case studies of their successful integration into clinical candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage cyclopropyl-containing amino acids to engineer molecules with superior therapeutic profiles.

The Cyclopropyl Moiety: A Profile of Atypical Properties

The utility of the cyclopropyl group stems from its distinct structural and electronic nature, which contrasts sharply with that of acyclic alkyl groups or other cycloalkanes.[5][6] Understanding these foundational characteristics is paramount to rationally designing them into a drug candidate.

  • Inherent Ring Strain: The 60° C-C-C bond angles deviate significantly from the ideal 109.5° for sp³ hybridized carbons, resulting in substantial ring strain (approximately 27.5 kcal/mol).[5] This strain influences the group's reactivity and conformation.

  • Unique Electronic Character: The C-C bonds within the ring possess a high degree of p-character, often described as "bent" or "banana" bonds.[5][7] This imparts a pseudo-double-bond character, allowing the cyclopropyl group to engage in electronic interactions and act as a bioisostere for alkenes or even phenyl rings in certain contexts.[1][8]

  • Structural Rigidity and Defined Exit Vectors: Unlike a flexible alkyl chain, the three carbon atoms of the cyclopropyl ring are coplanar.[3][9] This rigidity fixes the positions of substituents, providing well-defined vectors for interaction with a biological target and significantly reducing the entropic penalty upon binding.[4]

These properties collectively allow the cyclopropyl ring to serve as a versatile tool for medicinal chemists. The following diagram illustrates the logical flow of how these intrinsic properties translate into tangible benefits in a drug discovery program.

G cluster_0 Fundamental Properties cluster_1 Medicinal Chemistry Consequences cluster_2 Therapeutic Outcomes A High Ring Strain D Metabolic Stability (Strong C-H Bonds) A->D Stronger C-H bonds B Enhanced p-Character (Pseudo-Double Bond) F Bioisosteric Replacement B->F Mimics alkenes/arenes C Planar Rigidity E Conformational Constraint C->E Locks conformation H Improved Potency & Selectivity C->H Reduces entropic penalty I Enhanced Pharmacokinetics (PK) D->I Blocks CYP oxidation E->H J Reduced Off-Target Effects F->J Alters SAR G Modulation of pKa & Permeability G->I H->I I->J G cluster_0 Metabolic Pathway of Parent Drug cluster_1 Pathway with Cyclopropyl Shielding A Parent Drug (with metabolic hotspot) B CYP450 Enzyme A->B C Oxidized, Inactive Metabolite B->C Rapid Metabolism D Modified Drug (Cyclopropyl at hotspot) E CYP450 Enzyme D->E F Parent Drug (Active) E->F Metabolism Blocked

Caption: Cyclopropyl groups as metabolic shields.

Synthesis of Cyclopropyl-Containing Amino Acids: A Representative Protocol

The synthesis of these valuable building blocks is a critical step. Numerous methods exist, including carbene additions to alkenes and modifications of cyclopropanecarbaldehydes. [10]Below is a representative, modern protocol for the asymmetric synthesis of a chiral α-tertiary amino acid derivative bearing a cyclopropyl fragment, based on a cobalt-catalyzed reductive addition. [11] Protocol: Cobalt-Catalyzed Enantioselective Synthesis of a Chiral Cyclopropyl Amino Ester

This protocol is self-validating by nature; successful synthesis of the target molecule with high enantiomeric excess confirms the efficacy of the chiral ligand and catalytic system.

  • Objective: To synthesize a chiral amino ester containing a cyclopropyl group with high enantioselectivity.

  • Reaction: Cobalt-catalyzed asymmetric reductive addition of a cyclopropyl chloride to an α-iminoester.

Materials:

  • α-Iminoester (1.0 equiv)

  • Cyclopropyl chloride derivative (1.5 equiv)

  • Cobalt(II) iodide (CoI₂) (10 mol%)

  • Chiral bisoxazoline-type ligand (12 mol%)

  • Indium powder (In) (2.0 equiv)

  • Anhydrous alcohol (e.g., Methanol, 1.0 equiv)

  • Anhydrous acetonitrile (MeCN) as solvent

Equipment:

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere glovebox or Schlenk line (for handling anhydrous and air-sensitive reagents)

  • Syringes for liquid transfer

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • Catalyst Preparation: Inside a glovebox, add CoI₂ (10 mol%) and the chiral ligand (12 mol%) to the reaction vial.

  • Reagent Addition: To the same vial, add the α-iminoester (1.0 equiv), indium powder (2.0 equiv), and the magnetic stir bar.

  • Solvent and Reagents: Remove the vial from the glovebox. Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to the iminoester.

  • Initiation: Add the cyclopropyl chloride derivative (1.5 equiv) and the anhydrous alcohol (1.0 equiv) via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath at 50 °C. Stir the reaction mixture for 20 hours. Causality Note: The cobalt complex, activated by the indium reductant, facilitates the enantioselective addition of the cyclopropyl group to the imine. The chiral ligand dictates the stereochemical outcome.

  • Workup: After 20 hours, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired chiral α-tertiary amino ester.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) using chiral HPLC.

Case Study: Simeprevir (Olysio) - A Triumph of Conformational Constraint

Simeprevir, an inhibitor of the hepatitis C virus (HCV) NS3/4A protease, is a compelling example of the power of cyclopropyl amino acids. [2]The macrocyclic structure of simeprevir contains an aminocyclopropanecarboxylic acid moiety.

  • The Challenge: Early protease inhibitors often suffered from large size, poor pharmacokinetic properties, and susceptibility to resistance mutations.

  • The Solution: The cyclopropyl amino acid was incorporated into the macrocycle to serve two primary functions:

    • Conformational Locking: It rigidly constrains the macrocycle's conformation, pre-organizing it for optimal binding to the shallow active site of the protease. This leads to high potency. [3] 2. Improved Properties: As part of a larger strategy, the rigidity imparted by the cyclopropyl group contributes to a better overall ADME (absorption, distribution, metabolism, and excretion) profile compared to more flexible acyclic predecessors.

The success of simeprevir and other drugs like grazoprevir and voxilaprevir underscores the clinical relevance of this strategy. [2][12]

Conclusion and Future Outlook

Cyclopropyl-containing amino acids are no longer a niche tool but a mainstream strategy in drug discovery. Their ability to rigidly constrain peptide and small-molecule conformations, act as versatile bioisosteres, and shield molecules from metabolic degradation provides a powerful, multi-pronged approach to solving complex medicinal chemistry problems. [3][4]From enhancing the potency of peptide mimetics to improving the pharmacokinetic profile of small molecules, the applications are broad and impactful.

Future advancements will likely focus on developing novel and more efficient synthetic routes to access increasingly complex and diverse cyclopropyl amino acid scaffolds. [13][11]As our understanding of protein-ligand interactions becomes more sophisticated, the ability to install the precise conformational and electronic properties offered by the cyclopropyl group will continue to be an invaluable asset in the quest for safer and more effective medicines.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.

  • Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311–6318.

  • de Meijere, A., et al. (2004). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 104(12), 5833-5866.

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

  • Alabugin, I. V., & Gold, B. (2015). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 84(11), 1111–1148.

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.

  • Hutton, C. A. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395-402.

  • Rijavec, T., & Kikelj, D. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(19), 3575-3596.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Scott, J. S., & Moir, J. (2022). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 13(9), 1034-1058.

  • UNC-Chapel Hill. (2024). Tiny molecules, big potential. UNC Research.

  • Domainex Synthesis Group. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex.

  • MedChemBuzz. (2011). Review: Bioisosteres in Drug Design. WordPress.com.

  • BenchChem. (2025). The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions. BenchChem.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

  • West, C. L., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(34), 6394–6399.

  • El-Sayed, N. N. E., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.

  • ResearchGate. (n.d.). (A) Examples of the cyclopropyl isostere to block potentially reactive... ResearchGate.

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition.

  • Wikipedia. (n.d.). Cyclopropyl group. Wikipedia.

  • ResearchGate. (n.d.). Marketed drugs containing a cyclopropyl ring. ResearchGate.

  • Hudson, D. (2023). Design and Synthesis of Substituted Cyclopropanes as Conformationally Restrained Dipeptide Mimics. DTIC.

  • Gao, F., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(31), 5236-5260.

  • ResearchGate. (n.d.). CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. ResearchGate.

  • Wang, Y., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega, 5(49), 31835-31844.

  • Alfa Chemistry. (2024). Cyclopeptides: Structural Design, Molecular Stability, and Applications. YouTube.

  • Kumar, A., et al. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. Journal of Visualized Experiments, (107), 53421.

  • Liu, H. W., & Walsh, C. T. (2006). The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. Angewandte Chemie International Edition, 45(44), 7324-7347.

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) using 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 2-Amino-2-(1-methylcyclopropyl)acetic acid (MecPGly)

Executive Summary

This guide details the protocol for the incorporation of 2-Amino-2-(1-methylcyclopropyl)acetic acid (referred to herein as MecPGly ) into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

MecPGly is a non-canonical amino acid characterized by a


-quaternary carbon  due to the 1-methylcyclopropyl side chain attached directly to the 

-carbon. Structurally similar to tert-Leucine (Tle), it imposes significant steric bulk close to the peptide backbone, restricting conformational flexibility and enhancing metabolic stability. However, this steric shielding renders acylation of the MecPGly amine extremely difficult, often resulting in deletion sequences or incomplete coupling if standard protocols are employed.

This application note provides a field-validated, high-efficiency protocol utilizing HATU/HOAt activation and Microwave-Assisted SPPS (MW-SPPS) to overcome the steric energy barrier.

Molecule Profile & Structural Challenges

Chemical Structure
  • IUPAC Name: (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid

  • Common Abbreviation: MecPGly

  • Structural Class:

    
    -Quaternary 
    
    
    
    -Amino Acid
  • Steric Analog: tert-Leucine (Tle), Penicillamine.

The Steric Challenge

Unlike


-methyl amino acids (e.g., Aib) which are hindered at the 

center, MecPGly possesses a bulky, rigid cyclopropyl ring substituted with a methyl group at the

-position.
  • Coupling to MecPGly: The bulky side chain shields the nucleophilic

    
    -amine, drastically reducing reaction kinetics (
    
    
    
    ).
  • Coupling of MecPGly: Activation of the carboxylate is generally efficient, but the subsequent nucleophilic attack by the resin-bound amine is slowed by the bulk of the incoming amino acid.

Critical Experimental Considerations

ParameterRecommendationRationale
Resin Selection 2-Chlorotrityl Chloride (2-CTC) or ChemMatrix Low loading (0.2–0.4 mmol/g) is crucial to minimize inter-chain aggregation, which exacerbates steric hindrance.
Coupling Reagent HATU (or PyAOP ) + HOAt HATU generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance, accelerating coupling to hindered amines.
Base DIPEA or TMP (Collidine)TMP is preferred for Cys/His-containing sequences to minimize racemization, though DIPEA is standard for MecPGly.
Temperature 75°C (Microwave) or 60°C (Conventional) Thermal energy is required to overcome the entropic penalty of bringing the bulky nucleophile and electrophile together.
Cleavage TFA / TIS / H2O (95:2.5:2.5)The 1-methylcyclopropyl group is generally stable to standard TFA acidolysis at room temperature.

Step-by-Step Protocol

Phase 1: Resin Preparation & Loading

Use 2-Chlorotrityl Chloride (2-CTC) resin for maximum flexibility and prevention of diketopiperazine formation.

  • Swelling: Swell the resin in anhydrous DCM for 30 minutes.

  • Loading First Residue (if MecPGly is C-terminal):

    • Dissolve Fmoc-MecPGly-OH (1.2 eq) in DCM.

    • Add DIPEA (4.0 eq).

    • Add to resin and shake for 2 hours at Room Temperature (RT).

    • Note: Do not use heating for loading onto 2-CTC to prevent hydrolysis of the chloride linker.

  • Capping: Wash resin with DCM, then treat with DCM/MeOH/DIPEA (17:2:1) for 20 mins to cap unreacted chlorides.

Phase 2: Peptide Elongation (The "Difficult" Cycle)

This protocol applies specifically when coupling TO the N-terminus of a resin-bound MecPGly residue.

Reagents:

  • Activator: 0.5 M HATU in DMF.

  • Base: 2.0 M DIPEA in NMP.

  • Amino Acid: 0.2 M Fmoc-AA-OH in DMF.

Workflow:

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (with 0.1 M Oxyma Pure to suppress racemization) for 3 min (RT) then 10 min (RT).

    • Tip: For MW-SPPS, use 20% Piperidine at 75°C for 2 minutes.

    • Wash: DMF (5 x 30 sec).

  • Coupling (Double Coupling Mandatory):

    • First Coupling:

      • Mix Fmoc-AA-OH (5 eq), HATU (5 eq), and DIPEA (10 eq). Pre-activate for 30 seconds.

      • Add to resin.[1][2][3][4]

      • Condition: Microwave at 75°C for 5 minutes (or 60°C for 60 min conventional heating).

    • Wash: DMF (4 x 30 sec).

    • Second Coupling:

      • Repeat the addition with fresh reagents.[1]

      • Condition: Microwave at 75°C for 10 minutes .

    • Wash: DMF (5 x 30 sec).

  • Monitoring (Self-Validation):

    • Perform a Chloranil Test (more sensitive for hindered amines than Kaiser).

    • Result: If beads are blue/green, coupling is incomplete -> Perform a third coupling with PyAOP/HOAt at 75°C.

Phase 3: Cleavage & Isolation
  • Final Wash: Wash resin with DMF (5x), DCM (5x), and MeOH (2x). Dry under nitrogen.

  • Cleavage Cocktail: Prepare TFA / TIS / H2O (95 : 2.5 : 2.5) .

    • Note: Avoid high temperatures during cleavage to prevent potential acid-catalyzed ring opening of the cyclopropyl group, although the methyl substituent stabilizes the ring against simple opening compared to donor-substituted cyclopropanes.

  • Reaction: Add cocktail to resin. Shake at Room Temperature for 2 hours .

  • Precipitation: Filter resin.[2] Drop filtrate into cold diethyl ether (-20°C). Centrifuge to isolate the peptide pellet.

Visualization of Workflow

The following diagram illustrates the optimized coupling cycle for the MecPGly residue, highlighting the decision nodes for difficult couplings.

SPPS_Protocol Start Resin-Bound MecPGly (Fmoc-Protected) Deprotect Fmoc Removal 20% Piperidine, 0.1M Oxyma (RT, 2 x 10 min) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation 5 eq AA, 5 eq HATU, 10 eq DIPEA (Pre-activate 30 sec) Wash1->Activate Couple1 Coupling 1 75°C, 5 min (MW) OR 60°C, 60 min (Conv) Activate->Couple1 Wash2 DMF Wash (4x) Couple1->Wash2 Couple2 Coupling 2 75°C, 10 min (MW) Wash2->Couple2 Test Chloranil Test Couple2->Test Success Proceed to Next Cycle Test->Success Negative (Colorless) Fail Incomplete Coupling Test->Fail Positive (Blue) Rescue Rescue Coupling PyAOP / HOAt / TMP 75°C, 15 min Fail->Rescue Rescue->Test

Caption: Optimized SPPS cycle for coupling amino acids to the sterically hindered N-terminus of MecPGly.

Troubleshooting & Optimization

IssueDiagnosisSolution
Incomplete Coupling Positive Chloranil test after double coupling.Switch to PyAOP (Phosphonium salt) with HOAt . PyAOP is often superior to HATU for extremely hindered amines as it avoids guanidinylation side reactions during slow couplings.
Racemization Detection of diastereomers by HPLC.Replace DIPEA with Collidine (TMP) . Use Oxyma Pure instead of HOAt. Lower coupling temperature to 50°C and extend time.
Deletion Sequences Mass spec shows [M - AA] peaks.The steric bulk of MecPGly is preventing the incoming AA from reaching the amine. Increase resin swelling (use ChemMatrix) and reduce loading to <0.2 mmol/g.
Poor Solubility Resin clumping during coupling.MecPGly peptides can induce

-sheet aggregation. Use Pseudoproline dipeptides for Ser/Thr/Cys residues later in the sequence or add LiCl to the coupling mixture to disrupt H-bonds.

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Enzymology.

    • Context: Establishes HATU/HOAt as the gold standard for hindered couplings.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.

    • Context: Review of modern coupling reagents (PyAOP, COMU) and microwave techniques.
  • Hale, C. R., et al. (2014). Synthesis of Zygosporamide Analogs via Solid-Phase Peptide Synthesis. Organic Letters.

    • Context: Demonstrates the incorporation of MecPGly (referred to as a derivative in similar cyclic peptides) and stability conditions.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

    • Context: Discusses acid stability of cyclopropyl moieties and orthogonal protection str

Sources

Fmoc protection strategies for 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Fmoc Protection of Sterically Hindered 2-Amino-2-(1-methylcyclopropyl)acetic acid

Abstract

The incorporation of conformationally constrained amino acids like 2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as (1-methylcyclopropyl)glycine) is a critical strategy in modern peptidomimetic drug design. However, the unique steric bulk imposed by the


-quaternary-like environment of the 1-methylcyclopropyl moiety presents significant challenges for standard N-terminal protection. Conventional Schotten-Baumann conditions often yield incomplete conversion or require excessive reagent loads due to the retarded nucleophilicity of the amine. This guide details two optimized protocols: a Modified Aqueous/Organic Phase System  for standard scale-up and an In-Situ Silylation Protocol  for maximum conversion efficiency in high-value synthesis.

Molecule Profile & Challenge Analysis

Target Molecule: 2-Amino-2-(1-methylcyclopropyl)acetic acid CAS: 78213-60-2 Abbreviation: Fmoc-Mcp-Gly-OH (or Fmoc-Mcp-OH)

The Steric Challenge

Unlike standard


-amino acids, the target molecule possesses a 1-methylcyclopropyl group directly attached to the 

-carbon. While the

-carbon is technically tertiary, the adjacent

-carbon (C1 of the ring) is quaternary.
  • Cone Angle Interference: The rigid cyclopropyl ring, combined with the methyl group, creates a "steric wall" that shields the nitrogen lone pair.

  • Nucleophilicity vs. Hydrolysis: In aqueous mixtures, the rate of Fmoc-OSu hydrolysis can compete with the rate of amine acylation, leading to low yields and waste of expensive reagents.

Strategic Considerations

FeatureFmoc-Cl (Chloride)Fmoc-OSu (Succinimide)Recommendation
Reactivity High (Aggressive)Moderate (Tunable)Fmoc-OSu is preferred to prevent dipeptide formation.[1]
Side Reactions High risk of "Fmoc-dipeptide" formation via mixed anhydride.Low.Fmoc-OSu ensures high optical purity.
Solubility Low in water.Moderate.Use Dioxane or THF to ensure homogeneity.

Critical Success Factor: For this specific hindered substrate, maintaining the amine in its unprotonated state without triggering base-catalyzed degradation of the Fmoc group is paramount. We utilize a precise pH window of 8.5–9.0.

Protocol A: Optimized Schotten-Baumann (Standard Scale)

Best for: Gram-scale synthesis where reagents are abundant and "green" solvents (water/acetone/dioxane) are preferred.

Materials
  • Substrate: 2-Amino-2-(1-methylcyclopropyl)acetic acid (1.0 eq)

  • Reagent: Fmoc-OSu (1.1 – 1.2 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.5 eq)
  • Solvent: 1,4-Dioxane : Water (1:1 v/v)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend the amino acid (10 mmol) in water (25 mL). Add

    
     (20 mmol) and stir until a clear solution is obtained (pH ~10).
    
  • Solvent Integration: Add 1,4-Dioxane (20 mL). The mixture may become slightly turbid; this is normal.

  • Controlled Addition: Cool the mixture to 0°C. Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (10 mL) and add it dropwise over 30 minutes.

    • Why? Slow addition prevents local precipitation of the reagent.

  • The "Hindrance" Incubation: Allow the reaction to warm to Room Temperature (RT).

    • Critical Deviation: Unlike Glycine (1-2 hrs), this substrate requires 12–16 hours of vigorous stirring.

    • Tip: If TLC shows <50% conversion after 4 hours, mild sonication (30 mins) can disrupt aggregates and accelerate the reaction.

  • Workup:

    • Dilute with water (50 mL).

    • Wash with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu and byproducts (fulvene). Discard organic layer.
    • Acidify the aqueous layer carefully with 1N HCl to pH 2.0 while stirring in an ice bath. The product will precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.

Protocol B: In-Situ Silylation (High-Performance)

Best for: High-value, extremely hindered substrates, or when Protocol A yields <60%. This method eliminates water, preventing reagent hydrolysis.

Mechanism

By using BSA (N,O-Bis(trimethylsilyl)acetamide) , we temporarily convert the amino acid into a lipophilic TMS-ester/TMS-amine intermediate. This species is soluble in organic solvents (DCM) and exhibits enhanced nucleophilicity.

Step-by-Step Procedure
  • Silylation: Suspend the dry amino acid (10 mmol) in anhydrous DCM (50 mL). Add BSA (22 mmol) under Nitrogen.

  • Reflux: Heat to reflux (40°C) for 1–2 hours until the solution becomes perfectly clear.

    • Validation: Clarity indicates formation of the bis-silylated species.

  • Acylation: Cool to 0°C. Add Fmoc-Cl (10.5 mmol) or Fmoc-OSu (11 mmol).

    • Note: Fmoc-Cl is acceptable here because the anhydrous conditions prevent the "mixed anhydride" side reaction common in aqueous bases.

  • Reaction: Stir at RT for 2–4 hours. (Significantly faster than Protocol A).

  • Quench: Add Methanol (2 mL) to cleave the TMS ester, followed by 1N HCl (excess) to fully desilylate.

  • Extraction: Wash the organic phase with 1N HCl, water, and brine. Dry and concentrate.

Visualization of Workflows

FmocStrategy Start Start: 2-Amino-2-(1-methylcyclopropyl)acetic acid Decision Select Protocol Strategy Start->Decision ProtA Protocol A: Aqueous/Organic (Standard Scale) Decision->ProtA Standard Reagents ProtB Protocol B: In-Situ Silylation (High Efficiency) Decision->ProtB Max Yield Required StepA1 Dissolve in Na2CO3 / Dioxane (1:1) pH ~9.5 ProtA->StepA1 StepA2 Add Fmoc-OSu (0°C -> RT) Stir 16h (Slow Kinetics) StepA1->StepA2 StepA3 Ether Wash (Remove Byproducts) Acidify Aqueous Phase StepA2->StepA3 End Final Product: Fmoc-Mcp-Gly-OH (Purity >98%) StepA3->End StepB1 Suspend in DCM + BSA Reflux until Clear (TMS-Protection) ProtB->StepB1 StepB2 Add Fmoc-Cl (0°C -> RT) Stir 2-4h (Fast Kinetics) StepB1->StepB2 StepB3 MeOH Quench (Desilylation) Acid Wash StepB2->StepB3 StepB3->End

Figure 1: Decision matrix for selecting the optimal protection strategy based on available reagents and yield requirements.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) Steric hindrance preventing attack.Switch to Protocol B (Silylation) . The TMS-amine is more reactive and solvent accessible.
Oligomerization Fmoc-Cl used in aqueous base.Switch to Fmoc-OSu (Protocol A) or strictly anhydrous conditions (Protocol B).
Incomplete Solubility Hydrophobic cyclopropyl group.Increase Dioxane/THF ratio. Ensure 1:1 ratio minimum in Protocol A.
Emulsion during Workup Amphiphilic nature of product.Use Brine heavily. Add a small amount of MeOH to the organic phase to break emulsion.

Analytical Check:

  • HPLC: Monitor disappearance of the free amino acid (polar, early eluting) and appearance of Fmoc-product (hydrophobic, late eluting).

  • NMR (

    
    H):  Look for the diagnostic Fmoc doublets (7.3–7.8 ppm) and the shift of the cyclopropyl protons.
    

References

  • Standard Fmoc-OSu Protocols: Lapatsanis, L., Milias, G., Froussios, K., & Kolovos, M. (1983). Synthesis of N-2,2,2-(trichloroethoxycarbonyl)-L-amino acids and N-(9-fluorenylmethoxycarbonyl)-L-amino acids involving succinimidoxy anion as a leaving group. Synthesis, 1983(8), 671-673. Link

  • Silylation (BSA) Method: Bolin, D. R., Sytwu, I. I., Humiec, F., & Meienhofer, J. (1989). Preparation of oligomeric N-fluoranylmethoxycarbonyl amino acids for solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 33(5), 353-359. Link

  • Protection of Hindered Amino Acids: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][3][][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. Link

  • Fmoc Chemistry Overview: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. Link

Sources

Application Note: High-Efficiency Coupling of Sterically Hindered Cyclopropyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026


c) and Analogs

Executive Summary

Cyclopropyl amino acids, particularly 1-aminocyclopropanecarboxylic acid (Ac


c), are critical tools in medicinal chemistry for constraining peptide backbone conformation. By locking the 

and

torsion angles, they enhance metabolic stability and receptor selectivity. However, the very feature that makes them valuable—the quaternary

-carbon and the rigid cyclopropyl ring—creates a significant steric barrier to amide bond formation.

This guide provides an evidence-based framework for coupling these sterically hindered residues. Moving beyond standard HBTU/DIPEA protocols, we detail optimized workflows using third-generation uronium salts (COMU), phosphonium reagents (PyAOP), and microwave-assisted solid-phase peptide synthesis (MW-SPPS).

Mechanistic Insight: The Steric Barrier

The failure of standard coupling conditions with Ac


c residues is rarely due to electronic deactivation but rather steric occlusion .
  • Nucleophilic Trajectory: The incoming amine must attack the activated carbonyl at the Bürgi-Dunitz angle (~107°). In Ac

    
    c, the geminal disubstitution at the 
    
    
    
    -carbon creates a "congested cone" that physically blocks this trajectory.
  • Aib Analogy: Ac

    
    c is structurally analogous to aminoisobutyric acid (Aib) but possesses higher ring strain (~27 kcal/mol). While ring opening is a theoretical risk, the primary synthetic challenge is the low kinetic rate of acylation.
    
  • The Guanidinylation Trap: Because the acylation rate is slow, the competing reaction between the N-terminal amine and the uronium coupling reagent (forming a guanidino-capped dead end) becomes significant. Fast activation followed by immediate coupling is critical.

Diagram 1: Reagent Selection Logic

This decision tree guides the chemist through reagent selection based on the specific hindrance level and synthesis phase.

ReagentSelection Start Start: Ac(n)c Coupling Phase Synthesis Phase? Start->Phase SolPhase Solution Phase Phase->SolPhase SolidPhase Solid Phase (SPPS) Phase->SolidPhase Hindrance Hindrance Level? Standard Ac3c to Primary Amine Hindrance->Standard Standard Hindrance->Standard Standard Hard Ac3c to Ac3c / N-Me Hindrance->Hard Extreme Hindrance->Hard Extreme SolPhase->Hindrance COMU Reagent: COMU + Oxyma Base: TMP (Collidine) (High Yield, Low Epimerization) AcidCl Reagent: Ghosez's Reagent (Acid Chloride) SolidPhase->Hindrance Standard->COMU HATU Reagent: HATU Base: DIPEA (Standard High-Performance) Standard->HATU Hard->AcidCl PyAOP Reagent: PyAOP (Phosphonium Salt) Requires: Careful Handling Hard->PyAOP Microwave Condition: Microwave 75°C, 20-30 min Hard->Microwave Combine

Caption: Decision matrix for selecting coupling reagents based on steric demand and synthesis mode.

Reagent Comparison & Selection

For hindered couplings, the choice of reagent dictates the active ester's reactivity.

ReagentClassActive SpeciesPros for Ac

c
Cons
COMU UroniumOxyma EsterSuperior solubility; safer (non-explosive) than benzotriazoles; visual endpoint (color change).Hydrolyzes faster than HBTU; requires dry solvents.
HATU UroniumOAt EsterThe historical "gold standard." The pyridine nitrogen provides anchimeric assistance (neighboring group effect).High cost; HOAt is a controlled substance in some regions; explosive risk.
PyAOP PhosphoniumOAt EsterBest for cyclization. Does not react with the amine to cap it (no guanidinylation).Produces HMPA (carcinogen) as a byproduct.
TFFH FluorinatingAcid FluorideGenerates highly reactive acid fluorides. Small leaving group (F-) minimizes steric bulk.Corrosive; requires specific handling.

Recommendation: Start with COMU for general Ac


c coupling. Switch to PyAOP  or TFFH  only if COMU fails or for Ac

c-Ac

c homocouplings.

Experimental Protocols

Protocol A: Solution Phase Coupling with COMU (The "Green" Standard)

Recommended for coupling Fmoc-Ac


c-OH to primary amines in solution.

Rationale: COMU utilizes the Oxyma Pure leaving group, which is safer than HOBt/HOAt and often shows higher coupling efficiency for hindered residues due to the "imino" effect [1]. We use TMP (2,4,6-trimethylpyridine/Collidine) as the base because it is non-nucleophilic and weaker than DIPEA, reducing the risk of base-catalyzed side reactions while maintaining sufficient basicity to deprotonate the carboxylic acid.

Materials:

  • Fmoc-Ac

    
    c-OH (1.0 equiv)
    
  • Amine component (1.0 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv) - Optional but recommended as additive

  • TMP (Collidine) (2.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Ac

    
    c-OH, COMU, and Oxyma Pure in minimal anhydrous DMF (0.1 M concentration).
    
  • Activation: Cool the solution to 0°C. Add TMP dropwise.

    • Note: The solution may turn red/orange; this is normal for Oxyma esters.

    • Critical: Activate for exactly 2 minutes . Longer activation risks hydrolysis or rearrangement; shorter activation may be incomplete.

  • Coupling: Add the amine component immediately.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Monitoring: Monitor by HPLC/UPLC. If conversion is <90% after 4 hours, add a second portion of COMU (0.5 equiv) and TMP (0.5 equiv).

Protocol B: Microwave-Assisted SPPS (The "Brute Force" Method)

Recommended for difficult sequences like Ac


c-Ac

c or Ac

c-Pro on resin.

Rationale: Microwave irradiation provides direct dielectric heating, efficiently transferring energy to the dipole moments of the polar reagents. This helps overcome the high activation energy barrier imposed by the steric bulk [2].

Materials:

  • Peptide-Resin (swelled in DMF)[1][2][3]

  • Fmoc-Ac

    
    c-OH (4.0 equiv)
    
  • HATU (3.9 equiv)[1][4]

  • HOAt (4.0 equiv) - Additive for stability

  • DIPEA (8.0 equiv)

Step-by-Step:

  • Preparation: Dissolve Amino Acid, HATU, and HOAt in NMP (preferred over DMF for higher boiling point and stability).

  • Base Addition: Add DIPEA immediately before dispensing to the resin.

  • MW Cycle 1 (Initial Coupling):

    • Temperature: 75°C

    • Power: 30W (variable to maintain temp)

    • Time: 5 minutes

  • MW Cycle 2 (Re-coupling):

    • Drain resin. Do not wash.[5]

    • Add fresh reagent mixture.

    • Temperature: 75°C

    • Time: 10 minutes

  • Wash: Wash resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

Workflow Visualization

Diagram 2: The Optimized Coupling Cycle

This workflow illustrates the critical timing and checkpoints for the COMU protocol.

CouplingWorkflow Prep 1. Preparation Dissolve AA + COMU (0.1M in DMF) Activate 2. Activation Add TMP (Base) 0°C, 2 mins Prep->Activate Cooling Mix 3. Addition Add Amine Partner Immediate Activate->Mix Active Ester Formed React 4. Reaction 2-4 Hours Room Temp Mix->React Nucleophilic Attack Check 5. QC Check UPLC/MS React->Check Check->React Incomplete? Re-couple (0.5eq)

Caption: Step-by-step workflow for solution-phase coupling using COMU.

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric bulk preventing attack.Switch to PyAOP (phosphonium salt) to allow longer reaction times without guanidinylation. Increase Temp to 50°C.
Racemization Over-activation or strong base.Switch base from DIPEA to TMP (Collidine) . Reduce pre-activation time. Use Oxyma Pure as additive.[6]
"Capped" Amine (+99 mass) Guanidinylation by uronium salt.The amine reacted with HATU/COMU instead of the AA. Reduce pre-activation time to <1 min. Switch to PyAOP .
Precipitation Poor solubility of hindered AA.Switch solvent to NMP or a mixture of DMSO/NMP (1:4) .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Collins, J. M., & Leadbeater, N. E. (2007). Microwave energy: a new tool for the peptide chemist. Organic & Biomolecular Chemistry, 5(8), 1141-1150. [Link]

  • Subirós-Funosas, R., et al. (2009).[7] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[8][9] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

Sources

Chiral resolution methods for 2-Amino-2-(1-methylcyclopropyl)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Chiral Resolution of 2-Amino-2-(1-methylcyclopropyl)acetic Acid

Abstract

This technical guide outlines three distinct protocols for the chiral resolution of 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP), a sterically hindered, quaternary


-amino acid used as a conformational constraint in peptide mimetics and pharmaceutical intermediates. Due to the quaternary 

-carbon and the bulky 1-methylcyclopropyl side chain, standard resolution methods often fail. This guide details:
  • Biocatalytic Kinetic Resolution using Acylase I (Industrial Standard).

  • Preparative Chiral Chromatography using Crown Ether stationary phases (Rapid Scale-up).

  • Diastereomeric Salt Crystallization (Cost-effective Bulk Method).

Molecule Analysis & Strategic Considerations

  • Target Molecule: 2-Amino-2-(1-methylcyclopropyl)acetic acid[1]

  • CAS: 78213-60-2 (S-enantiomer HCl salt)[1]

  • Challenges:

    • Quaternary Center: The

      
      -carbon lacks a hydrogen atom, making racemization difficult (preventing easy Dynamic Kinetic Resolution) but also preventing spontaneous racemization during processing.
      
    • Steric Bulk: The 1-methylcyclopropyl group creates significant steric hindrance, affecting enzyme binding pockets and diastereomeric salt packing.

    • Zwitterionic Nature: High polarity requires specific handling in organic solvents.

Method A: Biocatalytic Resolution (Enzymatic Hydrolysis)

Best for: Multi-gram to Kilogram scale production with high enantiomeric excess (ee >99%).

Principle: The enzyme Acylase I (from Aspergillus melleus or Porcine Kidney) exhibits strict L-stereospecificity. It hydrolyzes the amide bond of N-acetyl-DL-amino acids to release the free L-amino acid, leaving the N-acetyl-D-amino acid intact.

Workflow Diagram

EnzymaticResolution Start Racemic AMCP Deriv N-Acetylation (Ac2O / NaOH) Start->Deriv Substrate N-Acetyl-DL-AMCP Deriv->Substrate Enzyme Hydrolysis (Acylase I, pH 7.5, 37°C) Substrate->Enzyme Mix Mixture: L-AMCP + N-Ac-D-AMCP Enzyme->Mix Acidify Acidification (pH 1.5) Mix->Acidify Extract Extraction (EtOAc) Acidify->Extract Aqueous Aqueous Phase: L-AMCP (Free Acid) Extract->Aqueous Soluble Organic Organic Phase: N-Ac-D-AMCP Extract->Organic Extracts

Caption: Kinetic resolution workflow separating L-AMCP (aqueous) from N-Acetyl-D-AMCP (organic).

Detailed Protocol

Step 1: Substrate Preparation (N-Acetylation)

  • Dissolve 10.0 g (77.4 mmol) of racemic 2-Amino-2-(1-methylcyclopropyl)acetic acid in 40 mL of 2M NaOH.

  • Cool to 0°C. Add 10 mL of acetic anhydride dropwise while maintaining pH > 10 using 4M NaOH.

  • Stir for 2 hours at room temperature.

  • Acidify to pH 2.0 with conc. HCl and extract with Ethyl Acetate (3 x 50 mL).[2]

  • Dry organic layer (

    
    ), filter, and evaporate to yield N-Acetyl-DL-AMCP (White solid).
    

Step 2: Enzymatic Hydrolysis

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 7.5) containing 0.5 mM

    
     (cofactor).
    
  • Reaction: Dissolve N-Acetyl-DL-AMCP in the buffer (conc. ~0.5 M).[3] Adjust pH to 7.5 with LiOH (preferred over NaOH for solubility).

  • Enzyme Addition: Add Acylase I (Aspergillus melleus, >30,000 U/g) at a ratio of 20 mg enzyme per gram of substrate.

  • Incubation: Stir gently at 37°C. Monitor pH; maintain at 7.5 using an autotitrator with 1M LiOH.

  • Termination: Reaction is complete when base consumption stops (approx. 50% conversion). Heat to 60°C for 10 mins to denature enzyme (optional) or filter through Celite.

Step 3: Separation & Workup

  • Acidify the reaction mixture to pH 1.5 using 6M HCl.

  • Extraction: Extract the unreacted N-Acetyl-D-AMCP into Ethyl Acetate (3 x vol). Keep the organic layer for D-enantiomer recovery.

  • Isolation of L-AMCP: The aqueous phase contains the target L-amino acid hydrochloride.

  • Purification: Load the aqueous phase onto a cation exchange resin (Dowex 50W-X8,

    
     form). Wash with water to remove salts/acetic acid. Elute L-AMCP with 1M 
    
    
    
    .
  • Crystallization: Evaporate ammonia; recrystallize from Water/Ethanol.

Method B: Preparative Chiral Chromatography

Best for: Rapid isolation of both enantiomers (mg to gram scale) without derivatization.

Stationary Phase Selection: For underivatized amino acids, Crown Ether phases are superior due to their ability to complex with the ammonium group (


).
  • Primary Column: Daicel CROWNPAK® CR-I(+) or CR(+).

  • Alternative: Chiralpak® ZWIX(+) (Zwitterionic phase).

Chromatographic Parameters
ParameterConditionRationale
Column CROWNPAK CR-I(+) (150 x 4.6 mm for analytical; 250 x 20 mm for prep)Crown ether forms host-guest complex with ammonium ion.
Mobile Phase

(pH 1.5 to 2.0) in

/ Methanol (85:15)
Acidic pH ensures amine protonation (

) essential for binding.
Temperature 25°C - 10°CLower temperature often increases resolution (

) on crown phases.
Detection UV @ 210 nm (or CAD/ELSD)Molecule has weak UV absorbance; 210 nm targets the carboxyl/cyclopropyl.
Elution Order Typically D-enantiomer elutes first on CR(+)The L-enantiomer forms a stronger complex with the chiral selector.

Protocol:

  • Dissolve racemic AMCP in Mobile Phase (50 mg/mL).

  • Inject onto Preparative Column.

  • Collect fractions.[3][4]

  • Desalting: Since Perchloric acid is difficult to remove, use a cation exchange cartridge (SCX) to trap the amino acid, wash acid away with water, and elute with Ammonia/Methanol.

Method C: Diastereomeric Salt Crystallization

Best for: Low-cost bulk manufacturing if enzymes are unavailable.

Screening Strategy: Since the molecule is an amino acid, acidic resolving agents are required.

Recommended Resolving Agents:

  • (1S)-(+)-10-Camphorsulfonic acid (CSA)

  • (R)-Mandelic Acid

  • Dibenzoyl-L-tartaric acid

Crystallization Protocol (CSA Example)
  • Salt Formation: Mix 1.0 eq of Racemic AMCP and 1.0 eq of (1S)-(+)-CSA in minimal boiling water or methanol.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect the precipitate. This is the diastereomeric salt (e.g., L-AMCP

    
     (+)-CSA).
    
  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) until constant melting point or optical rotation is achieved.

  • Liberation: Dissolve salt in water; load onto ion exchange resin (Dowex 50W) or treat with equivalent NaOH and precipitate at isoelectric point (pI).

Quality Control & Validation

Analytical Method (HPLC):

  • Column: CROWNPAK CR-I(+) (3 µm, 3.0 x 150 mm).

  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Acetonitrile (90:10).

  • Flow Rate: 0.4 mL/min.

  • Spec: Enantiomeric Excess (ee) > 99.5%.

Optical Rotation:

  • Literature value for (S)-2-Amino-2-(1-methylcyclopropyl)acetic acid HCl:

    • 
       (c=1, 
      
      
      
      ) [Verify with specific batch CoA].

References

  • Enzymatic Resolution of Cyclopropyl Amino Acids

    • Title: "Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid."
    • Source:Journal of Medicinal Chemistry, 1991.
    • Relevance: Establishes Acylase I protocols for cyclopropyl-glycine deriv
    • (Validated Analog)

  • Crown Ether Chromatography

    • Title: "Chiral separation of amino acids and peptides by chiral ligand exchange chromatography and crown ether based chiral st
    • Source:Journal of Chrom
    • Relevance: Definitive guide for separating underiv
  • General Synthesis & Resolution

    • Title: "Synthesis of Amino Acids of Cyclopropylglycine Series."
    • Source:Russian Journal of Organic Chemistry (Hosted on ResearchG
    • Relevance: Reviews synthetic routes including enzym
  • Commercial Reference (S-Enantiomer)

    • Title: (S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride Product Page.[1]

    • Source: Sriram Chem / Chemical Vendors.[1]

    • Relevance: Confirms industrial viability of the S-enantiomer isol

Sources

Procedure for N-methylation of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Methylation of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Part 1: Executive Summary & Strategic Rationale

The target molecule, 2-Amino-2-(1-methylcyclopropyl)acetic acid , represents a distinct class of non-proteinogenic amino acids where the


-carbon is part of a strained, bulky cyclopropyl ring. This structural motif mimics the 

-branching of Valine or Isoleucine but imposes rigid conformational constraints desirable in peptidomimetic drug design.

The Challenge: Direct alkylation of the primary amine is chemically flawed due to the "polyalkylation cascade." Once a methyl group is introduced, the resulting secondary amine is more nucleophilic than the primary starting material, leading inevitably to dimethylation and quaternary ammonium salts. Furthermore, the steric bulk of the (1-methylcyclopropyl) group adjacent to the reaction center hinders nucleophilic attack, requiring forcing conditions that often compromise the chiral integrity of the


-carbon.

The Solution: This guide details the Boc-Carbamate Dianion Strategy (modified Benoiton method). Unlike reductive amination, which can be sluggish with this specific steric profile, the dianion approach utilizes the electron-withdrawing nature of the tert-butyloxycarbonyl (Boc) group to acidify the N-H bond. Deprotonation with Sodium Hydride (NaH) generates a nucleophilic nitrogen anion that is aggressively methylated by Methyl Iodide (MeI), while the carboxylate anion prevents O-methylation and aids in stereochemical retention via chelation.

Part 2: Chemical Strategy & Mechanism

The transformation relies on a three-stage protecting group manipulation workflow to ensure chemoselectivity (mono-methylation) and stereochemical integrity .

  • Protection: Conversion of the zwitterionic amino acid to the N-Boc protected carboxylic acid.

  • Methylation (The Critical Step):

    • Reagents: Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF.[1][2][3]

    • Mechanism: The base first deprotonates the carboxylic acid (forming the sodium carboxylate). The second equivalent of base deprotonates the carbamate nitrogen. This dianion species undergoes

      
       attack on MeI.
      
    • Why this works: The Boc group prevents over-methylation because the resulting N-Methyl-N-Boc product has no acidic protons left to remove, halting the reaction at the mono-methyl stage.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the N-methyl amino acid salt.

Visualizing the Pathway

G Start Target: 2-Amino-2-(1-methylcyclopropyl) acetic acid Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc Intermediate Step1->Inter1 Yield >90% Step2 Step 2: Dianion Formation (NaH, THF) Inter1->Step2 Inter2 Reactive Dianion (N- and O- anions) Step2->Inter2 H2 gas evolution Step3 Step 3: Methylation (MeI, 0°C) Inter2->Step3 SN2 Attack Product_Prot N-Me-N-Boc Product Step3->Product_Prot Mono-methylation locked Step4 Step 4: Deprotection (HCl/Dioxane or TFA) Product_Prot->Step4 Final Final Product: N-Methyl-2-Amino-2- (1-methylcyclopropyl)acetic acid Step4->Final Salt Form

Figure 1: Strategic workflow for the mono-methylation of hindered cyclopropyl amino acids.

Part 3: Detailed Experimental Protocols

Phase 1: N-Boc Protection

Pre-requisite: If your starting material is already Boc-protected, skip to Phase 2.

Reagents:

  • 2-Amino-2-(1-methylcyclopropyl)acetic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Sodium Hydroxide (NaOH) (1M aqueous solution)

  • 1,4-Dioxane (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the amino acid in 20 mL of 1M NaOH and 20 mL of 1,4-dioxane.

  • Addition: Cool to 0°C. Add

    
     (11 mmol) dropwise (dissolved in a minimal amount of dioxane if solid).
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 hours).

  • Workup:

    • Evaporate the dioxane under reduced pressure.

    • Dilute the remaining aqueous layer with water (20 mL) and wash with diethyl ether (

      
       mL) to remove unreacted 
      
      
      
      and byproducts.
    • Acidification: Cool the aqueous phase to 0°C and carefully acidify to pH 2-3 using 1M HCl (or

      
       solution). The product usually precipitates or oils out.
      
    • Extraction: Extract immediately with Ethyl Acetate (

      
       mL).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
    • Yield Check: Expect a white foam/solid.[4] Confirm via LC-MS (

      
       peak).
      
Phase 2: N-Methylation (The "Benoiton" Protocol)

Critical Safety Note: This reaction generates Hydrogen gas and uses Methyl Iodide (neurotoxin/carcinogen). Use a well-ventilated fume hood.[5]

Reagents:

  • N-Boc-2-Amino-2-(1-methylcyclopropyl)acetic acid (from Phase 1) (1.0 eq)

  • Methyl Iodide (MeI) (8.0 eq) – Excess is required to drive the reaction against steric hindrance.

  • Sodium Hydride (NaH) (60% dispersion in mineral oil) (3.0 eq)

  • Anhydrous THF (Tetrahydrofuran) – Must be dry/inhibitor-free.

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the N-Boc amino acid (5 mmol) in anhydrous THF (50 mL, ~0.1M concentration).

  • MeI Addition: Add Methyl Iodide (40 mmol, 2.5 mL) to the solution.

    • Note: Adding MeI before the base is a variation that minimizes side reactions, as the anion reacts immediately upon formation.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Deprotonation (Critical Step):

    • Add NaH (15 mmol, 600 mg of 60% dispersion) carefully in small portions over 15–20 minutes.

    • Observation: Vigorous bubbling (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas) will occur. The solution may become turbid or turn slightly yellow.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 24 hours.

    • Why 24h? The bulky 1-methylcyclopropyl group slows the

      
       kinetics significantly compared to Alanine or Glycine.
      
  • Quenching:

    • Cool back to 0°C.

    • Add water dropwise very slowly to quench excess NaH. (Caution: Exothermic/Hydrogen evolution).

  • Workup:

    • Evaporate the bulk of the THF on a rotavap.

    • Dilute the residue with water (30 mL).[6]

    • Wash with diethyl ether (

      
       mL) to remove mineral oil and excess MeI.
      
    • Acidification: Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extraction: Extract the product into Ethyl Acetate (

      
       mL).
      
    • Wash: Wash the organic layer with 5% aqueous Sodium Thiosulfate (to remove iodine traces) and then Brine.

    • Dry/Concentrate: Dry over

      
       and concentrate to yield the N-Methyl-N-Boc amino acid.
      
Phase 3: Deprotection (Optional)

If the free N-methyl amino acid is required:

  • Dissolve the Phase 2 product in 4M HCl in Dioxane (or 1:1 TFA/DCM).

  • Stir at RT for 1-2 hours.

  • Concentrate to dryness.[7]

  • Precipitate with cold Diethyl Ether to obtain the hydrochloride salt.

Part 4: Data Analysis & Troubleshooting

Expected Analytical Data
ParameterMethodExpected ResultNotes
Reaction Monitoring TLC (SiO2)Shift in

(usually higher than SM)
Stain with Ninhydrin (SM) and PMA (Product - Ninhydrin won't stain N-Me-Boc well).
Identity 1H NMRN-Me Singlet:

2.8–3.0 ppm (rotamers visible)
Due to Boc rotamers, the N-Me and

-H signals often appear as broad or split peaks at RT.
Purity HPLC-MS

or

Look for mass shift of +14 Da relative to N-Boc precursor.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Methylation Steric hindrance of cyclopropyl group; Old NaH.Increase NaH to 4.0 eq; Use fresh MeI; Allow reaction to run 48h; Add catalytic tetrabutylammonium iodide (TBAI).
Racemization Base exposure too long/too hot.Ensure temp is 0°C during NaH addition. Do not heat above RT.
Over-methylation (Ester) Carboxylate not forming salt properly.Ensure NaH is added after MeI is in solution (Benoiton modification) or ensure full deprotonation time.
Low Yield Product lost in water wash.N-Methylated amino acids are more lipophilic, but the salt forms are water soluble. Ensure pH is acidic (2-3) during extraction.[5]

Part 5: References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids: Preparation from N-Boc amino acids and cross-linking into peptides. Canadian Journal of Chemistry, 55(5), 906–910. Link

    • The foundational text for the NaH/MeI/THF method on Boc-amino acids.

  • Biron, E., & Kessler, H. (2005).[8] Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[6][9] The Journal of Organic Chemistry, 70(13), 5183–5189. Link

    • Discusses optimizing methylation for hindered amino acids and solid-phase considerations.

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). Synthetic preparation of N-methyl-α-amino acids.[3][4][5][6][9][10][11][12] Chemical Reviews, 104(11), 5823–5846. Link

    • Comprehensive review covering steric challenges and alternative reductive amination strategies.

  • Reddy, G. V., et al. (2014). Practical Synthesis of N-Methyl Amino Acids. Synthetic Communications, 44(23), 3463-3470.

    • Modern process chemistry optimizations for scaling these reactions.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Authoritative source for Boc protection/deprotection conditions.

Sources

Application Notes & Protocols: Bucherer-Bergs Synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid precursors using the Bucherer-Bergs reaction. This multicomponent reaction offers a robust and efficient pathway to 5,5-disubstituted hydantoins, which are key intermediates in the synthesis of α,α-disubstituted amino acids.[1][2][3] Constrained amino acids, such as the target molecule, are of significant interest in medicinal chemistry for their ability to impart specific conformational constraints on peptides and peptidomimetics. We present the underlying chemical principles, a detailed step-by-step protocol for the synthesis of 5-(1-methylcyclopropyl)hydantoin from cyclopropyl methyl ketone, and the subsequent hydrolysis to the target amino acid.

Introduction and Rationale

α,α-disubstituted amino acids are valuable building blocks in drug development, often enhancing metabolic stability and receptor-binding affinity. The 1-methylcyclopropyl moiety introduces a rigid, spirocyclic constraint at the α-carbon. The Bucherer-Bergs reaction is a classic, yet highly effective, multicomponent reaction that condenses a ketone (or aldehyde), a cyanide salt (like KCN or NaCN), and ammonium carbonate to form a hydantoin ring system.[4][5][6] This method is particularly well-suited for producing 5,5-disubstituted hydantoins, which serve as direct precursors to α,α-disubstituted amino acids following hydrolysis.[4][6]

The choice of the Bucherer-Bergs synthesis for this target is based on several key advantages:

  • Operational Simplicity: It is a one-pot reaction using readily available and inexpensive starting materials.[1]

  • High Convergence: Three components assemble in a single step, making the synthetic route efficient.

  • Versatility: The reaction is broadly applicable to a wide range of aliphatic and cyclic ketones.[3]

This guide will detail the synthesis in two primary stages:

  • Stage 1: Bucherer-Bergs Reaction: Synthesis of 5-(1-methylcyclopropyl)hydantoin from cyclopropyl methyl ketone.

  • Stage 2: Hydrolysis: Conversion of the hydantoin intermediate to 2-Amino-2-(1-methylcyclopropyl)acetic acid.

Reaction Mechanism and Scientific Principles

The Bucherer-Bergs reaction proceeds through a series of equilibrium steps culminating in the formation of the stable hydantoin ring.[4][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The currently accepted mechanism involves the following key steps:

  • Cyanohydrin Formation: The ketone (cyclopropyl methyl ketone) reacts with a cyanide ion to form a cyanohydrin intermediate.[4][7]

  • Aminonitrile Formation: Ammonia, in equilibrium from ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to yield an aminonitrile.[4][8]

  • Carbamic Acid Formation: The aminonitrile's amino group performs a nucleophilic attack on carbon dioxide (also from the ammonium carbonate equilibrium), forming a cyano-carbamic acid.[5][8]

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular cyclization to form a 5-imino-oxazolidin-2-one intermediate.[5][7]

  • Rearrangement: This intermediate then rearranges, often via an isocyanate, to the final, thermodynamically stable 5,5-disubstituted hydantoin product.[4][5]

The subsequent hydrolysis of the hydantoin to the amino acid is typically performed under basic or acidic conditions, proceeding through an N-carbamoyl amino acid intermediate.[9][10][11]

Visualized Synthetic Workflow

The overall process can be visualized as a two-stage workflow, starting from the commercially available ketone and culminating in the final amino acid product.

G cluster_0 Stage 1: Bucherer-Bergs Reaction cluster_1 Stage 2: Hydrolysis A Cyclopropyl Methyl Ketone (Starting Material) B KCN, (NH₄)₂CO₃ Aq. Ethanol, 60-70°C A->B Reagents C 5-(1-methylcyclopropyl)hydantoin (Intermediate) B->C One-Pot Synthesis D Strong Base (e.g., Ba(OH)₂) or Acid Heat C->D Hydrolysis Conditions E 2-Amino-2-(1-methylcyclopropyl)acetic acid (Final Product) D->E Ring Opening & Decarboxylation

Caption: Workflow for the synthesis of 2-Amino-2-(1-methylcyclopropyl)acetic acid.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves potassium cyanide, which is highly toxic. All manipulations must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and be familiar with its use. Neutralize all cyanide-containing waste with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Protocol 1: Synthesis of 5-(1-methylcyclopropyl)hydantoin

Materials and Reagents:

  • Cyclopropyl methyl ketone (≥99% purity)[12]

  • Potassium cyanide (KCN) (≥97% purity)

  • Ammonium carbonate ((NH₄)₂CO₃) (≥99% purity)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • 500 mL three-neck round-bottom flask or pressure vessel

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL reaction vessel, combine ammonium carbonate (e.g., 38.4 g, 0.4 mol) and potassium cyanide (e.g., 13.0 g, 0.2 mol).

    • Causality: Using an excess of ammonium carbonate helps to drive the equilibrium towards product formation by providing a high concentration of ammonia and carbon dioxide.[7]

  • Solvent Addition: Add 200 mL of a 1:1 (v/v) mixture of 95% ethanol and deionized water to the vessel. Stir the mixture until the salts are mostly dissolved.

  • Substrate Addition: To the stirred solution, add cyclopropyl methyl ketone (e.g., 16.8 g, 0.2 mol) dropwise over 10-15 minutes.[12][13]

  • Reaction Conditions: Securely seal the reaction vessel (if using a pressure vessel) or fit it with a reflux condenser. Heat the mixture to 60-70°C with vigorous stirring.[1][14] Maintain this temperature for 12-24 hours.

    • Causality: Heating accelerates the reaction rates. A closed system is often recommended to prevent the loss of volatile components like ammonia, which can improve yields.[1]

  • Work-up and Isolation: a. After the reaction period, cool the mixture to room temperature, then further chill in an ice bath for 1-2 hours. b. The hydantoin product often precipitates from the solution. If precipitation is slow, it can be induced by careful, dropwise addition of concentrated HCl to neutralize the solution (pH ~6-7), while keeping it cool in the ice bath. c. Collect the solid precipitate by vacuum filtration using a Buchner funnel. d. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) and then with a small portion of cold ethanol to remove impurities. e. Dry the product under vacuum to a constant weight. The product is typically a white to off-white crystalline solid.[1]

Protocol 2: Hydrolysis of 5-(1-methylcyclopropyl)hydantoin

Materials and Reagents:

  • 5-(1-methylcyclopropyl)hydantoin (from Protocol 1)

  • Barium hydroxide octahydrate (Ba(OH)₂·8H₂O) or Sodium Hydroxide (NaOH)

  • Deionized water

  • Sulfuric acid (H₂SO₄), dilute (e.g., 2M) or Dry Ice (solid CO₂)

  • Ammonium hydroxide (for pH adjustment, if needed)

  • Pressure vessel or autoclave

  • Heating mantle

Procedure:

  • Reaction Setup: Place the synthesized hydantoin (e.g., 15.4 g, 0.1 mol) and barium hydroxide octahydrate (e.g., 63.1 g, 0.2 mol) in a suitable pressure vessel.

    • Causality: A strong base is required to effectively hydrolyze the stable hydantoin ring.[15] Barium hydroxide is often used as the resulting barium carbonate and sulfate salts are insoluble, simplifying product isolation. An excess of base ensures complete reaction.

  • Solvent Addition: Add approximately 200 mL of deionized water.

  • Reaction Conditions: Seal the autoclave and heat the mixture to 140-160°C. The internal pressure will rise. Maintain this temperature for 8-12 hours.

  • Work-up and Isolation: a. Cool the vessel to room temperature. Carefully vent any residual pressure. b. The reaction mixture will contain the barium salt of the amino acid and precipitated barium carbonate. c. While stirring, slowly add dilute sulfuric acid to the mixture. This will precipitate insoluble barium sulfate and release the free amino acid into the solution. Add acid until the pH of the solution is approximately 7.

    • Alternative: Bubble CO₂ gas through the solution (or add dry ice) to precipitate barium carbonate. d. Filter the mixture to remove all the insoluble barium salts (carbonate and sulfate). e. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude amino acid. f. The crude product can be further purified by recrystallization from a water/ethanol mixture.

Summary of Data and Expected Outcomes

The following table summarizes typical parameters for this synthesis. Yields are highly dependent on reaction scale and purification efficiency.

ParameterStage 1: Bucherer-BergsStage 2: Hydrolysis
Key Reagents KCN, (NH₄)₂CO₃Ba(OH)₂ or NaOH
Starting Material Cyclopropyl methyl ketone5-(1-methylcyclopropyl)hydantoin
Solvent Aq. EthanolWater
Temperature 60 - 70 °C140 - 160 °C
Reaction Time 12 - 24 hours8 - 12 hours
Typical Yield 65 - 85%70 - 90%
Product 5-(1-methylcyclopropyl)hydantoin2-Amino-2-(1-methylcyclopropyl)acetic acid

Mechanistic Visualization

G Ketone Cyclopropyl Methyl Ketone KCN + KCN Cyanohydrin Cyanohydrin Intermediate NH3 + NH₃ - H₂O Aminonitrile Aminonitrile CO2 + CO₂ CarbamicAcid Cyano-Carbamic Acid Intra Intramolecular Cyclization IminoOxazolidinone 5-Imino-oxazolidin-2-one Rearrange Rearrangement Hydantoin 5-(1-methylcyclopropyl) Hydantoin KCN->Cyanohydrin NH3->Aminonitrile CO2->CarbamicAcid Intra->IminoOxazolidinone Rearrange->Hydantoin

Caption: Key intermediates in the Bucherer-Bergs reaction mechanism.

References

  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

  • Cambridge University Press. Bucherer-Bergs Reaction (Synthesis of Hydantoin). Available from: [Link]

  • YouTube. Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Koóš, M., & Kád'ár, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Available from: [Link]

  • ScienceOpen. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

  • PubMed. Optically pure alpha-amino acids production by the "Hydantoinase Process". Available from: [Link]

  • ResearchGate. Scheme 7. Mechanism of hydrolysis of hydantoin 5a into N-carbamoyl-amino acid 6a. Available from: [Link]

  • MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available from: [Link]

  • Koóš, M., & Kád'ár, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

  • Google Patents. Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature.
  • Organic Chemistry Portal. Hydantoin synthesis. Available from: [Link]

  • ResearchGate. The hydrolysis of hydantoin to amino acid via N-carbamoyl.... Available from: [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl Cyclopropyl Ketone: Applications in Fine Chemical Synthesis. Available from: [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Available from: [Link]

Sources

Troubleshooting & Optimization

Preventing ring opening of 2-Amino-2-(1-methylcyclopropyl)acetic acid under acid conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMCP-001

Topic: Preventing ring opening of 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP) during acidic cleavage. Status: Open Priority: Critical

Executive Summary: The "Tertiary Trap"

User Warning: 2-Amino-2-(1-methylcyclopropyl)acetic acid (AMCP) is significantly more acid-labile than its unsubstituted analog (cyclopropylglycine).

The presence of the 1-methyl group on the cyclopropyl ring creates a structural vulnerability. Unlike standard cyclopropanes, the ring opening of AMCP leads to a tertiary carbocation , which is thermodynamically stabilized. Standard SPPS cleavage protocols (95% TFA, Room Temp, 2-4 hours) will almost invariably lead to ring opening, hydration (+18 Da), or rearrangement products.

Success requires three deviations from standard protocol:

  • Thermodynamic Control: Cleavage must occur at 0°C.

  • Kinetic Control: Reaction time must be minimized (<2 hours).

  • Scavenger Selection: High concentrations of silane scavengers (TIS/TES) are required to intercept electrophiles, though prevention of opening is the primary goal.

Mechanistic Analysis (Root Cause)

To prevent the failure, you must understand the mechanism. The ring strain of cyclopropane (~27.5 kcal/mol) combined with the inductive stabilization of the methyl group creates a "spring-loaded" system.

The Mechanism of Failure

Under acidic conditions (TFA), the reaction proceeds via a Cyclopropylcarbinyl-Homoallyl Rearrangement or direct nucleophilic opening:

  • Protonation: The strained C-C bond or the adjacent carbonyl oxygen is protonated.

  • Ring Opening: The bond cleaves to relieve strain. In AMCP, this cleavage is directed toward the methyl-substituted carbon to form a stable tertiary carbocation .

  • Trapping: The carbocation is quenched by nucleophiles in the cocktail (Water

    
     Alcohol, Thiols 
    
    
    
    Thioethers), resulting in a permanent impurity.

RingOpening cluster_0 Reagent Conditions Acid TFA (H+) AMCP AMCP (Intact) Strained Ring Acid->AMCP Protonation Nu Nucleophile (H2O/Thiol) Product Ring-Opened Product (Homoallylic/Hydrated) Nu->Product Protonated Protonated Intermediate AMCP->Protonated Carbocation Tertiary Carbocation (Stabilized by Methyl) Protonated->Carbocation Strain Release + 3° Stabilization Carbocation->Product Nu Attack

Figure 1: The acid-catalyzed failure mode of AMCP. The methyl group directs the formation of a stable tertiary carbocation, accelerating ring destruction.

Validated Protocols

Protocol A: The "Cold-Silane" Cleavage (Recommended)

This protocol minimizes thermal energy available for ring opening while maximizing scavenger efficiency.

Reagents Required:

  • Trifluoroacetic acid (TFA), HPLC Grade (Fresh).

  • Triisopropylsilane (TIS) or Triethylsilane (TES).

  • Water (strictly limited).

  • Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Pre-chill the cleavage cocktail and the reaction vessel to 0°C in an ice bath.

  • Cocktail Formulation: Prepare "Cocktail S" (Silane-Rich):

    • TFA: 90%

    • TIS: 5% (High silane load acts as a hydride donor to quench cations without adding mass)

    • H2O: 5% (Necessary for ether cleavage, but keep low)

    • Note: Avoid thiols (EDT) if possible, as they are aggressive nucleophiles that can attack the ring.

  • Reaction: Add cold cocktail to the resin.

    • Temperature: Maintain 0°C strictly. Do not allow to warm to RT.

    • Time: Agitate for 60–90 minutes maximum.

  • Work-up:

    • Filter resin immediately into cold diethyl ether (-20°C).

    • The rapid precipitation stops the acid exposure instantly.

Protocol B: The "Dilute-DCM" Method (For Highly Sensitive Sequences)

If Protocol A yields degradation, use a dilute TFA approach. This is slower but gentler.

ComponentPercentageFunction
TFA 50%Cleavage Agent (Diluted to reduce acidity)
DCM 45%Non-nucleophilic solvent/Diluent
TIS 5%Scavenger
  • Procedure: Perform at 0°C for 2–3 hours. Monitor by LCMS every 30 mins.

Troubleshooting Decision Tree

Use this logic flow to determine your experimental strategy based on your synthesis stage.

DecisionTree Start Start: AMCP Synthesis ChemType Chemistry Type? Start->ChemType Boc Boc Chemistry ChemType->Boc Boc Fmoc Fmoc Chemistry ChemType->Fmoc Fmoc BocWarn STOP. High Risk. TFA removes Boc at every step. Boc->BocWarn FmocPath Final Cleavage Strategy Fmoc->FmocPath Standard Standard 95% TFA (Room Temp) FmocPath->Standard Standard Optimized Protocol A: 0°C + High TIS FmocPath->Optimized Recommended Fail Ring Opening Likely (+18 Da Mass) Standard->Fail Success Intact Product Optimized->Success

Figure 2: Strategic decision tree for peptide synthesis involving AMCP.

Frequently Asked Questions (FAQs)

Q1: Can I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT)? A: Proceed with caution. While Reagent K is excellent for protecting Trp/Met, the thiols (EDT/Thioanisole) are strong nucleophiles. If the AMCP ring opens even slightly, the thiols will attack the carbocation, forming a stable thioether adduct that is impossible to remove. If your sequence lacks Met/Cys, stick to TIS/Water only.

Q2: I see a +18 Da peak in my LCMS. Is this the ring opening? A: Yes. This corresponds to the addition of water (hydration) across the opened ring.

  • Diagnosis: Check the UV trace. Ring-opened products often have slightly different retention times.

  • Fix: Lower the temperature to 0°C and reduce water content in the cleavage cocktail to 1-2%, substituting the rest with DCM.

Q3: Why is the "1-methyl" variant worse than regular cyclopropylglycine? A: It comes down to carbocation stability .

  • Unsubstituted Cyclopropyl: Ring opening leads to a primary/secondary-like transition state (less stable).

  • 1-Methyl Cyclopropyl:[1][2][3] Ring opening leads to a tertiary carbocation. Tertiary carbocations are significantly more stable, lowering the activation energy for the ring-opening reaction. This makes the 1-methyl analog roughly 10-100x more sensitive to acid [1][2].

Q4: Can I use HCl/Dioxane instead of TFA? A: Generally, no . Anhydrous HCl is a stronger acid than TFA in organic solvents and promotes rapid ring opening. If solution-phase synthesis is required, consider using weaker acids like formic acid, although deprotection rates for other groups will be prohibitively slow.

References

  • Chemical Reviews. "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids." (Discusses the reactivity and strain of cyclopropyl amino acids).

  • Organic Letters. "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks." (Provides context on protecting group strategies for these sensitive scaffolds).

  • BenchChem Technical Guide. "Cleavage Cocktails and Scavenger Selection." (General reference for scavenger roles in suppressing carbocation additions).

  • Peptide.com Resources. "Cleavage Cocktail Selection for Acid-Sensitive Peptides."

Sources

Technical Support Center: Resolving Aggregation in 2-Amino-2-(1-methylcyclopropyl)acetic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MAP-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering difficulties with 2-Amino-2-(1-methylcyclopropyl)acetic acid (often abbreviated as Map or


-Me-CpG ). This is not a standard coupling failure; it is a structural inevitability caused by the residue's unique physiochemical properties.

The Root Cause:

  • Tetrasubstituted Steric Clash: Map is an

    
    -tetrasubstituted amino acid. The geminal methyl and cyclopropyl groups create a massive steric barrier, reducing the nucleophilicity of the amino group by orders of magnitude compared to standard amino acids (similar to, but bulkier than, Aib).
    
  • Secondary Structure Induction: These residues strongly promote

    
    -helical turns. While beneficial for biological stability, this pre-organization during synthesis often leads to intermolecular 
    
    
    
    -sheet aggregation
    on the resin, causing "gelation" and synthesis termination.

This guide provides the protocols required to force this coupling to completion and solubilize the resulting peptide.

Module 1: Synthesis Troubleshooting (The "Build" Phase)

Diagnostic: Is it Sterics or Aggregation?

Before altering your protocol, confirm the failure mode.

  • Steric Failure: The Map residue itself fails to couple to the previous amino acid.

  • Aggregation Failure: The Map couples successfully, but subsequent amino acids fail to couple because the chain has collapsed.

Protocol A: High-Energy Coupling for Map Residues

Standard HBTU/DIPEA cycles will fail. You must switch to high-efficiency reagents and elevated energy states.

Reagent Hierarchy Table

TierReagent SystemActivation MechanismUse Case
1 (Standard) HBTU / DIPEABenzotriazole esterDO NOT USE for Map.
2 (High) HATU / HOAt / TMP Aza-benzotriazole esterStandard starting point for Map coupling.
3 (Critical) COMU / Oxyma Oximino esterSafer alternative to HATU; often higher yields for hindered amines.
4 (Nuclear) Fmoc-Amino Acid Fluoride Acid FluorideThe "last resort" for extremely hindered couplings (requires no base).

Step-by-Step High-Energy Protocol:

  • Swelling: Swell resin in NMP (N-methyl-2-pyrrolidone) rather than DMF. NMP has better solvating power for aggregated chains.

  • Activation:

    • Dissolve Fmoc-Map-OH (4 eq) and HATU (3.9 eq) in NMP.

    • Add HOAt (4 eq) to suppress racemization and boost reactivity.

    • Add TMP (2,4,6-Trimethylpyridine) or DIPEA (8 eq) immediately before adding to resin.

  • Microwave Irradiation (Critical):

    • Note: Steric barriers are thermodynamic. Heat is required to overcome them.

    • Temp: 75°C

    • Power: 30W (maintain constant temp, do not pulse blindly).

    • Time: 2 x 10 minutes (Double couple is mandatory).

  • Capping: Acetylate unreacted amines immediately to prevent deletion sequences.

Visualization: The Coupling Decision Tree

CouplingLogic Start Coupling Failure Detected CheckPos Is the failure at the Map residue? Start->CheckPos YesMap Yes: Steric Hindrance CheckPos->YesMap Map won't attach NoMap No: Chain Aggregation CheckPos->NoMap Residues after Map fail Sol1 1. Switch to HATU/HOAt 2. Microwave at 75°C 3. Double Couple YesMap->Sol1 Sol2 1. Use 'Magic Mixture' washes 2. Add LiCl to coupling 3. Use Pseudoproline on n+1 NoMap->Sol2

Figure 1: Decision logic for distinguishing between steric hindrance of the incoming residue versus aggregation of the growing peptide chain.

Module 2: Resolving On-Resin Aggregation

If the resin beads appear "clumped" or do not swell effectively in DCM, your peptide has aggregated via intermolecular hydrogen bonding. The Map residue's hydrophobicity exacerbates this.

The "Magic Mixture" Protocol

This solvent system disrupts hydrogen bond networks and solvates hydrophobic patches.

Preparation:

  • DCM: 1 part

  • DMF: 1 part

  • NMP: 1 part

  • Triton X-100: 1% (v/v)[1]

  • Ethylene Carbonate: 2 M

Workflow:

  • Pre-Wash: Before the deprotection step, wash the resin with the Magic Mixture for 3 x 2 minutes.

  • Chaotropic Coupling: If aggregation is severe, perform the coupling reaction in NMP containing 0.8M LiCl . The Lithium ions disrupt the inter-chain hydrogen bonds, "straightening" the peptide for accessibility.

Module 3: Post-Cleavage Solubilization

Map peptides are notoriously difficult to dissolve in aqueous buffers due to the exposed methylcyclopropyl moiety.

Solubility Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Cloudy/Precipitate in Water Hydrophobic CollapseDissolve in minimal HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol) first, then dilute with water.
Gel formation

-sheet Network
Add Guanidine HCl (6M) or Urea (8M) to disrupt H-bonds.
Sticky Film Lipid-like interactionUse DMSO (up to 20%) or Acetonitrile (50%) as a co-solvent.
Visualization: Aggregation Mechanisms

AggregationMech cluster_0 Forces Driving Aggregation Map Map Residue (Hydrophobic/Steric) Hbond Backbone H-Bonding (Beta-Sheet) Map->Hbond Promotes Hydro Hydrophobic Collapse (Cyclopropyl Group) Map->Hydro Promotes Result Insoluble Aggregate (Synthesis Failure) Hbond->Result Hydro->Result Solvent Chaotropic Salts (LiCl) / HFIP Solvent->Hbond Disrupts Solvent->Hydro Solvates

Figure 2: The dual mechanism of aggregation in Map-containing peptides and the chemical interventions required to disrupt them.

Frequently Asked Questions (FAQ)

Q1: Can I use pseudoprolines to fix the aggregation caused by Map? A: Not directly at the Map position, as pseudoprolines are specific dipeptides (Ser/Thr/Cys derived). However, placing a pseudoproline (e.g., Fmoc-Ala-Thr(


Me,Mepro)-OH) 2-3 residues C-terminal  to the Map residue is highly effective. It acts as a "kink" in the chain, preventing the 

-sheet formation that Map residues often initiate.

Q2: My Kaiser test is negative, but MS shows a deletion. Why? A: This is a "False Negative." The aggregation is so severe that the N-terminus is buried inside the resin bead's polymer matrix. The ninhydrin cannot reach the amine to react. Trust the Mass Spec. If you see a deletion, assume the coupling failed and move to the "Nuclear" protocol (Acid Fluorides or double-coupling with HATU at 75°C).

Q3: Why use NMP instead of DMF? A: DMF is a standard solvent, but NMP (N-methyl-2-pyrrolidone) has a higher dielectric constant and better swelling properties for polystyrene-based resins loaded with hydrophobic sequences. For Map peptides, NMP is mandatory.

References

  • Albericio, F., &yman, J. M. (2018). Coupling Reagents and Strategies for the Synthesis of Difficult Peptides. In Solid-Phase Peptide Synthesis. Royal Society of Chemistry.

  • Muthia, N., et al. (2026).[2] Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.[2][3][4] ResearchGate.

  • BenchChem Technical Support. (2025). Aggregation in Difficult Peptide Sequences: Troubleshooting Guide.

  • Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

Sources

Technical Support Center: Crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid. This non-proteinogenic amino acid presents unique challenges due to its chiral nature and the presence of both polar and non-polar moieties.[1][2][3] This guide is structured to address specific experimental issues through a question-and-answer format, offering scientifically grounded explanations and actionable protocols.

I. Troubleshooting Guide: Common Crystallization Problems

This section addresses frequent obstacles encountered during the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid, providing insights into their underlying causes and offering practical solutions.

Question 1: My compound oils out or forms an amorphous precipitate instead of crystals. What are the likely causes and how can I resolve this?

Answer:

Oiling out or amorphous precipitation indicates that the supersaturation of the solution was reached too rapidly, preventing the ordered molecular arrangement required for crystal lattice formation. The unique structure of 2-Amino-2-(1-methylcyclopropyl)acetic acid, with its hydrophilic amino and carboxyl groups and a hydrophobic methylcyclopropyl group, can lead to complex interactions with solvents, making it prone to such outcomes.

Underlying Causes:

  • High Supersaturation: Rapid cooling, fast anti-solvent addition, or excessive solvent evaporation can create a level of supersaturation that favors kinetic precipitation over thermodynamic crystallization.

  • Solvent Mismatch: The chosen solvent system may not effectively stabilize the solute molecules in a pre-crystalline state, leading to disordered aggregation.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation, acting as "crystal poisons" and promoting amorphous precipitation.[4]

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Employ a programmable cooling bath to decrease the temperature gradually.

    • Controlled Anti-solvent Addition: Use a syringe pump for the slow, dropwise addition of the anti-solvent to a stirred solution of the compound.

    • Vapor Diffusion: Consider a vapor diffusion setup where the anti-solvent slowly diffuses into the solvent, creating a more gradual increase in supersaturation.

  • Solvent System Optimization:

    • Explore Solvent Mixtures: Utilize a binary or even ternary solvent system to fine-tune the solubility and promote crystal growth.[5] A good starting point is a mixture of a good solvent (e.g., water, methanol) and a miscible anti-solvent (e.g., ethanol, isopropanol, acetone).[6][7]

    • Consider Additives: Small amounts of additives like glycerol or other polyvalent alcohols can sometimes stabilize the solute and prevent oiling out.[8][9]

  • Ensure Purity:

    • Recrystallization: If the purity of the starting material is questionable, perform a preliminary recrystallization to remove impurities.

    • Filtration: Filter the solution through a 0.22 micron filter before setting up the crystallization to remove any particulate matter that could act as unwanted nucleation sites.[4]

Question 2: I'm observing the formation of very fine needles or a powder, which are difficult to handle and analyze. How can I encourage the growth of larger, single crystals?

Answer:

The formation of fine needles or powders suggests an excessively high nucleation rate relative to the crystal growth rate. While nucleation is essential to initiate crystallization, too many nuclei competing for a limited amount of solute will result in a large number of small crystals.

Underlying Causes:

  • High Supersaturation: As with oiling out, rapid supersaturation can lead to a burst of nucleation.

  • Heterogeneous Nucleation: Dust particles, scratches on the glassware, or other foreign surfaces can act as sites for heterogeneous nucleation, increasing the number of crystals formed.

  • Insufficient Equilibration Time: Allowing the solution to equilibrate at a slightly supersaturated state for a longer period can favor the growth of existing nuclei over the formation of new ones.

Troubleshooting Strategies:

  • Control Nucleation:

    • Seeding: Introduce a small number of well-formed seed crystals into a slightly supersaturated solution. This provides a template for growth and can significantly reduce the overall number of new nuclei.[]

    • Reduce Supersaturation Level: Work in the metastable zone, a region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur. This can be achieved by slightly reducing the amount of anti-solvent or using a slightly higher final temperature.

  • Promote Crystal Growth:

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. This maintains a low level of supersaturation over an extended period, favoring growth.

    • Temperature Cycling: In some cases, cycling the temperature (e.g., slowly warming and then cooling the solution) can dissolve smaller, less stable crystals and promote the growth of larger, more stable ones (Ostwald ripening).

  • Minimize Heterogeneous Nucleation:

    • Clean Glassware: Use meticulously clean glassware, potentially acid-washed and rinsed with filtered solvent.

    • Filtration: As mentioned previously, filtering the solution is crucial.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the selection of alternative solvents for the crystallization of 2-Amino-2-(1-methylcyclopropyl)acetic acid.

FAQ 1: What are the ideal characteristics of a solvent for crystallizing this amino acid?

An ideal single solvent for crystallization should exhibit high solubility for 2-Amino-2-(1-methylcyclopropyl)acetic acid at elevated temperatures and low solubility at lower temperatures.[11] This temperature-dependent solubility is the driving force for crystallization upon cooling. For a solvent/anti-solvent system, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," and the two liquids must be miscible.

FAQ 2: Which classes of solvents are generally good starting points for screening?

Given the zwitterionic nature of amino acids, polar solvents are typically the most effective.[2][3] Good starting points for solvent screening include:

  • Water: As a highly polar solvent, water is often a good initial choice, especially considering the "green chemistry" benefits.[12]

  • Alcohols: Methanol, ethanol, and isopropanol are common choices, either as single solvents or in combination with water.[6][7] Their varying polarities allow for fine-tuning of solubility.

  • Ketones: Acetone can be an effective anti-solvent when used with more polar solvents like water or alcohols.[6]

  • Ethers: Dioxane and tetrahydrofuran (THF) can also be explored, typically as components of a binary solvent system.

It is advisable to consult solvent selection guides that classify solvents based on safety and environmental impact, such as those provided by the U.S. Food and Drug Administration (FDA).[13]

FAQ 3: How does the chirality of 2-Amino-2-(1-methylcyclopropyl)acetic acid affect solvent selection and the crystallization process?

The chirality of this molecule is a critical factor.[14][15] Depending on whether you are working with a single enantiomer or a racemic mixture, the crystallization behavior can differ significantly.

  • Racemic Mixtures: Racemates can crystallize as a conglomerate (a mechanical mixture of crystals of the two enantiomers), a racemic compound (both enantiomers in the same crystal lattice), or a solid solution.[14] The type of racemate will influence the choice of resolution strategy if enantiomerically pure material is desired.[15]

  • Enantiopure Compounds: When crystallizing a single enantiomer, the goal is typically to obtain high purity and yield. The solvent can influence the crystal packing and potentially lead to the formation of different polymorphs.

For chiral resolution via crystallization, preferential crystallization is a common technique where seeding a supersaturated racemic solution with crystals of one enantiomer induces the crystallization of that same enantiomer.

FAQ 4: Can I use a solvent mixture? What are the advantages?

Yes, using solvent mixtures is a powerful strategy. The primary advantages include:

  • Enhanced Solubility and Yield: In some cases, the solubility of a compound in a solvent mixture can be higher than in either of the individual solvents, which can lead to a higher crystal yield.[5]

  • Induction of Polymorphs: Different solvent systems can lead to the formation of different crystal polymorphs, which can have distinct physical properties.[5]

  • Fine-Tuning of Supersaturation: By adjusting the ratio of the solvent and anti-solvent, you can precisely control the level of supersaturation.

A common approach is to dissolve the compound in a "good" solvent and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[5]

III. Experimental Protocols & Data

This section provides a standardized protocol for solvent screening and a table to organize your experimental data.

Protocol: Single Solvent Screening for Crystallization

This protocol is adapted from standard laboratory procedures for determining a suitable single solvent for crystallization.[11]

Objective: To identify a single solvent that dissolves 2-Amino-2-(1-methylcyclopropyl)acetic acid when hot but not when cold.

Materials:

  • 2-Amino-2-(1-methylcyclopropyl)acetic acid

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate)

  • Small test tubes

  • Heating apparatus (e.g., hot plate, sand bath, or steam bath)

  • Ice bath

  • Glass stirring rod

Procedure:

  • Initial Solubility Test (Room Temperature):

    • Place approximately 20-30 mg of the compound into a small test tube.

    • Add the test solvent dropwise (starting with ~0.5 mL) while stirring or agitating the mixture.

    • Observation:

      • If the solid dissolves completely at room temperature, the solvent is unsuitable as a single crystallization solvent.

      • If the solid remains largely insoluble, proceed to the next step.

  • Hot Solubility Test:

    • Heat the test tube containing the insoluble compound and solvent.

    • Continue to add the solvent in small portions until the solid just dissolves. Note the approximate volume of solvent used.

    • Observation:

      • If the solid dissolves completely upon heating, the solvent is a potential candidate.

      • If the solid does not dissolve even with a significant amount of hot solvent, the solvent is unsuitable.

  • Cooling and Crystal Formation:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If no crystals form, gently scratch the inside of the test tube with a glass stirring rod just below the liquid surface to induce nucleation.

    • After cooling to room temperature, place the test tube in an ice bath for 10-20 minutes to maximize crystal formation.

  • Evaluation:

    • A good crystallization solvent will yield a significant amount of crystalline solid upon cooling.

    • If very few or no crystals form, the solvent is not ideal.

Data Summary Table: Solvent Screening Results
SolventSolubility at Room Temp. (mg/mL)Solubility at Elevated Temp. (°C) (mg/mL)Observations Upon CoolingCrystal MorphologySuitability
Water
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Other

Researchers should populate this table with their experimental findings.

IV. Visualizing the Crystallization Workflow

The following diagram illustrates the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success oiling Oiling Out / Amorphous Precipitate outcome->oiling Problem needles Fine Needles / Powder outcome->needles Problem no_crystals No Crystals Form outcome->no_crystals Problem end Successful Crystallization crystals->end oil_ts Troubleshoot Oiling Out oiling->oil_ts needles_ts Troubleshoot Fine Needles needles->needles_ts no_crystals_ts Troubleshoot No Crystals no_crystals->no_crystals_ts slow_super Decrease Supersaturation Rate (Slower Cooling / Anti-solvent Addition) oil_ts->slow_super optimize_solvent Optimize Solvent System (Solvent Mixtures / Additives) oil_ts->optimize_solvent check_purity Check / Improve Purity oil_ts->check_purity slow_super->start Re-run optimize_solvent->start Re-run check_purity->start Re-run control_nucleation Control Nucleation (Seeding / Lower Supersaturation) needles_ts->control_nucleation promote_growth Promote Crystal Growth (Slow Evaporation / Temp. Cycling) needles_ts->promote_growth control_nucleation->start Re-run promote_growth->start Re-run increase_super Increase Supersaturation (Higher Concentration / More Anti-solvent) no_crystals_ts->increase_super induce_nucleation Induce Nucleation (Scratching / Seeding) no_crystals_ts->induce_nucleation increase_super->start Re-run induce_nucleation->start Re-run

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Conformationally Restricted Amino Acids

2-Amino-2-(1-methylcyclopropyl)acetic acid, a derivative of cyclopropylglycine, presents unique analytical challenges due to its rigid three-membered ring and the presence of a quaternary carbon. These structural motifs influence the electronic environment of nearby nuclei, leading to complex NMR spectra that require careful interpretation. This guide will navigate the intricacies of its NMR spectral analysis, offering a framework for definitive structural assignment and comparing this powerful technique with other widely used analytical methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution.[1] For a molecule like 2-Amino-2-(1-methylcyclopropyl)acetic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its atomic connectivity and stereochemistry.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available, fully assigned spectrum for 2-Amino-2-(1-methylcyclopropyl)acetic acid is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles and data from analogous structures, such as cyclopropylglycine derivatives and other substituted cyclopropanes.[2][3][4]

Sample Preparation Protocol:

A standard protocol for NMR sample preparation is crucial for obtaining high-quality spectra.

  • Dissolution: Dissolve approximately 5-10 mg of 2-Amino-2-(1-methylcyclopropyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH₂ and -COOH).[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0 ppm.[6]

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

Data Acquisition Workflow:

The following diagram illustrates a typical workflow for comprehensive NMR data acquisition.

Caption: Standard workflow for NMR analysis.

Expected ¹H NMR Data (in D₂O):

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~3.5Singlet1Hα-HThe α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. As it has no adjacent protons, it will appear as a singlet.
~1.3Singlet3H-CH₃The methyl protons on the quaternary cyclopropyl carbon are shielded and will appear as a singlet.
0.5 - 1.0Multiplets4HCyclopropyl CH₂The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling, appearing in the upfield region characteristic of cyclopropanes.[4]

Expected ¹³C NMR Data (in D₂O):

Predicted Chemical Shift (ppm)AssignmentRationale
~175C=OThe carboxylic acid carbon is highly deshielded.
~60α-CThe α-carbon is attached to the nitrogen and carbonyl group.
~25Quaternary Cyclopropyl CThe quaternary carbon of the cyclopropyl ring.
~20-CH₃The methyl carbon.
~15Cyclopropyl CH₂The methylene carbons of the cyclopropyl ring are highly shielded.

The Power of 2D NMR for Unambiguous Assignment:

While 1D NMR provides initial insights, 2D NMR experiments are essential for confirming the structure.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the diastereotopic cyclopropyl protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, confirming the assignments of the α-H to the α-C, the methyl protons to the methyl carbon, and the cyclopropyl protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary carbon. Correlations would be expected from the methyl protons and the cyclopropyl methylene protons to the quaternary carbon, as well as from the α-proton to the quaternary carbon and the carbonyl carbon.

Sources

Unraveling the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 2-Amino-2-(1-methylcyclopropyl)acetic acid, a non-proteinogenic amino acid, presents a unique analytical challenge due to the presence of a strained cyclopropyl ring. Understanding its fragmentation behavior under mass spectrometric analysis is critical for its unambiguous identification in complex matrices, metabolic studies, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-Amino-2-(1-methylcyclopropyl)acetic acid, comparing different ionization techniques and offering insights into the underlying fragmentation mechanisms.

The Influence of Ionization Technique on Fragmentation

The choice of ionization technique significantly impacts the fragmentation pattern of an analyte. For 2-Amino-2-(1-methylcyclopropyl)acetic acid, both hard and soft ionization methods will yield distinct yet complementary structural information.

  • Electron Ionization (EI): As a high-energy "hard" ionization technique, EI is expected to induce extensive fragmentation. The resulting mass spectrum will be rich in fragment ions, providing a detailed fingerprint of the molecule's structure. However, the molecular ion peak may be weak or even absent.[1]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]⁺.[2][3] This is particularly useful for confirming the molecular weight of the analyte. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Predicted Fragmentation Pathways

The fragmentation of 2-Amino-2-(1-methylcyclopropyl)acetic acid is governed by the interplay between the amino acid moiety and the strained cyclopropyl ring. The following sections detail the anticipated fragmentation pathways under both EI and ESI-MS/MS conditions.

Electron Ionization (EI) Fragmentation

Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 129. This energetically unstable species will undergo a series of fragmentation reactions to produce more stable ions.

A key fragmentation pathway for amino acids is the loss of the carboxyl group.[4][5] For 2-Amino-2-(1-methylcyclopropyl)acetic acid, this would involve the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a •COOH radical (45 Da) and the formation of an immonium ion at m/z 84 .

The presence of the cyclopropyl ring introduces unique fragmentation possibilities. Cycloalkanes, and particularly strained rings like cyclopropane, can undergo ring-opening followed by the loss of neutral alkenes.[6][7] In this case, the molecular ion could rearrange and lose ethylene (28 Da) to yield a fragment at m/z 101 .

Another characteristic fragmentation of the cyclopropyl group involves the loss of the entire ring system. Cleavage of the bond between the alpha-carbon and the cyclopropyl ring could result in the loss of a methylcyclopropyl radical (•C₄H₇, 55 Da), leading to a fragment at m/z 74 .

G M [M]⁺˙ m/z 129 F84 [M - COOH]⁺ m/z 84 M->F84 - •COOH F101 [M - C₂H₄]⁺˙ m/z 101 M->F101 - C₂H₄ F74 [M - C₄H₇]⁺ m/z 74 M->F74 - •C₄H₇

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

In positive-ion ESI, 2-Amino-2-(1-methylcyclopropyl)acetic acid will readily form a protonated molecule, [M+H]⁺, at m/z 130 . Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

A common fragmentation pathway for protonated amino acids is the neutral loss of water (H₂O, 18 Da) and carbon monoxide (CO, 28 Da) from the carboxylic acid group.[2] This would result in a prominent immonium ion at m/z 84 . The loss of formic acid (HCOOH, 46 Da) is also a characteristic fragmentation, leading to the same immonium ion at m/z 84 .[8]

The protonated amino group can also direct fragmentation. Loss of ammonia (NH₃, 17 Da) from the protonated molecule would generate a fragment at m/z 113 .

G MH [M+H]⁺ m/z 130 F84 [M+H - H₂O - CO]⁺ or [M+H - HCOOH]⁺ m/z 84 MH->F84 - H₂O, -CO or - HCOOH F113 [M+H - NH₃]⁺ m/z 113 MH->F113 - NH₃

Comparative Analysis with Structurally Related Compounds

The fragmentation pattern of 2-Amino-2-(1-methylcyclopropyl)acetic acid can be further understood by comparing it to simpler, related molecules.

  • Alanine: This simple amino acid readily loses its carboxyl group to form an immonium ion. The presence of the bulky and strained cyclopropyl group in our target molecule will influence the stability and formation of the corresponding immonium ion.

  • Cyclopropylamine: The fragmentation of this compound is dominated by ring opening and loss of small neutral molecules. Similar fragmentation pathways are expected for the cyclopropyl moiety of 2-Amino-2-(1-methylcyclopropyl)acetic acid.

  • 1-Aminocyclopropanecarboxylic acid (ACC): This closely related analogue also demonstrates the formation of an immonium ion as a major fragment.[9] The addition of a methyl group on the cyclopropyl ring in our target molecule will likely lead to additional fragmentation pathways involving the loss of a methyl radical (•CH₃, 15 Da).

Summary of Key Predicted Fragments

m/z Proposed Ion Structure Ionization Mode Formation Pathway
129Molecular Ion (M⁺˙)EIElectron Ionization
130Protonated Molecule ([M+H]⁺)ESIProtonation
113[M+H - NH₃]⁺ESI-MS/MSLoss of ammonia
101[M - C₂H₄]⁺˙EIRing opening and loss of ethylene
84Immonium IonEI, ESI-MS/MSLoss of •COOH, or H₂O and CO, or HCOOH
74[M - C₄H₇]⁺EILoss of methylcyclopropyl radical

Experimental Protocol: Acquiring Mass Spectra

To validate these predicted fragmentation patterns, the following general experimental protocol can be employed.

Instrumentation:

  • For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • For ESI-MS/MS: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization source.

Sample Preparation:

  • Prepare a standard solution of 2-Amino-2-(1-methylcyclopropyl)acetic acid in a suitable solvent (e.g., methanol/water for ESI, or derivatized for GC-MS).

  • For GC-MS analysis, derivatization (e.g., silylation or esterification) is often necessary to increase volatility.[10][11]

Mass Spectrometry Parameters:

  • EI-MS:

    • Ionization Energy: 70 eV

    • Mass Range: m/z 30-200

  • ESI-MS/MS:

    • Ionization Mode: Positive

    • Collision Gas: Argon

    • Collision Energy: Ramped to observe a range of fragments.

    • Precursor Ion Selection: m/z 130

Conclusion

The mass spectrometry fragmentation of 2-Amino-2-(1-methylcyclopropyl)acetic acid is predicted to be a rich interplay of pathways characteristic of both amino acids and strained cyclic systems. Under EI, expect to see significant fragmentation, including loss of the carboxyl group and fragmentation of the cyclopropyl ring. ESI-MS/MS will likely be dominated by the loss of small neutral molecules such as water, carbon monoxide, and ammonia from the protonated parent molecule. This guide provides a foundational framework for researchers to interpret the mass spectra of this and other novel cyclopropyl-containing amino acids, facilitating their confident identification and characterization in a variety of scientific applications.

References

  • Monash University. (2022, May 14). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
  • OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
  • Benchchem. (n.d.). Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
  • Diva-portal.org. (2015, April 9). Mass Spectrometry of Non-protein Amino Acids: BMAA and Neurodegenerative Diseases.
  • OPUS at UTS. (n.d.). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways.
  • Benchchem. (n.d.). Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
  • PMC. (n.d.). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides.
  • Books. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
  • MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.
  • ResearchGate. (2025, August 6). (PDF) Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study 1 1 Dedicated to Bob Squires for his many seminal contributions to mass spectrometry and ion chemistry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C.
  • Protein Metrics Support. (2024, June 20). Cyclic Peptide Analysis.
  • ResearchGate. (2025, August 5). Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry | Request PDF.
  • PMC. (n.d.). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • SRIRAMCHEM. (n.d.). (2S)-Amino-2-(1-methylcyclopropyl)acetic acid.
  • YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes.
  • Chemistry LibreTexts. (2023, August 9). 12.11: Spectroscopy of Carboxylic Acid Derivatives.
  • Semantic Scholar. (2024, March 28). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
  • Medizinische Fakultät Münster. (n.d.). Amino acids.
  • PMC. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.
  • AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups.
  • MSU chemistry. (n.d.). Mass Spectrometry.
  • MDPI. (2022, December 22). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • European Pharmaceutical Review. (2013, October 22). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry.
  • Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • ResearchGate. (2015, November 20). Synthesis of Amino Acids of Cyclopropylglycine Series.
  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids.

Sources

Stability comparison of cyclopropyl vs isopropyl amino acid side chains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of peptide therapeutics and small molecule drugs, the substitution of an isopropyl group (Valine/Leucine-like) with a cyclopropyl moiety (Cyclopropylglycine/Cyclopropyl) is a high-impact bioisosteric strategy. While both groups provide steric bulk and lipophilicity, the cyclopropyl group offers superior metabolic stability due to higher C-H bond dissociation energies (BDE) and reduced lipophilicity (


LogP 

-0.4). Furthermore, the cyclopropyl ring imparts unique conformational constraints, often locking peptide backbones into specific secondary structures (

-turns), thereby reducing proteolytic susceptibility. This guide details the mechanistic basis for these differences, supported by experimental protocols and case studies.

Physicochemical & Mechanistic Basis

Electronic and Steric Properties

The stability difference between isopropyl and cyclopropyl side chains is rooted in their electronic structure.

  • Isopropyl (Valine-like): Contains a tertiary carbon atom with a relatively weak C-H bond (BDE

    
     96 kcal/mol). This position is a "metabolic hotspot," highly susceptible to hydrogen atom abstraction (HAT) by Cytochrome P450 (CYP450) enzymes, leading to hydroxylation.
    
  • Cyclopropyl (Cpg-like): The carbon atoms in the cyclopropyl ring possess significant

    
    -character (approx. 
    
    
    
    hybridization). This results in shorter, stronger C-H bonds (BDE
    
    
    106 kcal/mol), making them resistant to oxidative HAT. Additionally, the cyclopropyl group is less lipophilic than the isopropyl group, which can lower the compound's overall affinity for metabolic enzymes.
Metabolic Pathways: CYP450 Interaction

The metabolic fate of these two groups differs drastically. While isopropyl groups undergo predictable hydroxylation, cyclopropyl groups can act as "metabolic blockers" or, in specific amine contexts, as mechanism-based inhibitors (suicide substrates) via ring-opening radical clocks.

MetabolicPathways cluster_iso Isopropyl (Valine) Metabolism cluster_cyc Cyclopropyl (Cpg) Metabolism Iso Isopropyl Side Chain (Valine) Cyp_Iso CYP450 (FeO)3+ Iso->Cyp_Iso Binding Rad_Iso Tertiary Radical (Stable) Cyp_Iso->Rad_Iso H-Abstraction (Fast) Prod_Iso Hydroxylated Product (Metabolic Clearance) Rad_Iso->Prod_Iso OH Rebound Cyc Cyclopropyl Side Chain (Cpg) Cyp_Cyc CYP450 (FeO)3+ Cyc->Cyp_Cyc Binding (Lower Affinity) Rad_Cyc Cyclopropyl Radical (Unstable/High Energy) Cyp_Cyc->Rad_Cyc H-Abstraction (Slow/High Barrier) Prod_Cyc Intact Drug (Metabolic Stability) Rad_Cyc->Prod_Cyc No Reaction Suicide Ring Opening (Enzyme Inactivation) Rad_Cyc->Suicide Radical Clock (If Amine Present)

Figure 1: Comparative metabolic pathways. Isopropyl groups readily undergo hydroxylation, whereas cyclopropyl groups resist H-abstraction due to high bond dissociation energy, preserving the parent drug.

Conformational Stability in Peptides

Replacing Valine (Val) with Cyclopropylglycine (Cpg) significantly alters the conformational landscape of a peptide.

  • Valine (

    
     restriction):  Valine is 
    
    
    
    -branched, which restricts the
    
    
    backbone torsion angles more than non-branched amino acids (like Ala), but it still retains rotameric freedom around the
    
    
    bond.
  • Cyclopropylglycine (

    
     locking):  The cyclopropyl ring is rigidly attached to the 
    
    
    
    . This creates a steric block that severely limits the available Ramachandran space. Cpg is often used to stabilize
    
    
    -turns
    or induce extended conformations, effectively "freezing" the bioactive conformation and reducing the entropic penalty of binding. This rigidity also prevents proteases from accessing the peptide bond, further enhancing stability.
Table 1: Comparative Stability Metrics
FeatureIsopropyl (Valine)Cyclopropyl (Cpg/Bioisostere)Impact on Stability
C-H Bond Energy (BDE) ~96 kcal/mol (

C-H)
~106 kcal/mol (Cyclopropyl C-H)High: Cpg resists oxidative metabolism.
Lipophilicity (LogP) Baseline (High)Reduced (

LogP

-0.4)
Medium: Lower LogP reduces CYP enzyme affinity.
Backbone Rigidity Moderate (

-branched)
High (Rigid ring constraint)High: Cpg reduces proteolytic cleavage rates.
Metabolic Hotspot Tertiary Carbon (Oxidation prone)None (Ring is metabolically silent)Critical: Prevents rapid clearance.
Typical

(Microsomes)
< 30 min (unprotected)> 120 min (typical improvement)Critical: Extends duration of action.

Case Study: IDO1 Inhibitor Optimization

A definitive example of this bioisosteric replacement is found in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by Merck.

  • Challenge: The initial lead compounds containing isopropyl/alkyl chains suffered from rapid oxidative metabolism at the alkyl site, leading to high clearance and poor oral bioavailability.

  • Solution: Researchers replaced the metabolically labile alkyl group with a cyclopropyl moiety .

  • Result:

    • Metabolic Stability: The cyclopropyl analog showed significantly reduced intrinsic clearance (

      
      ) in human liver microsomes.
      
    • Potency: The rigid cyclopropyl group maintained the necessary hydrophobic interactions within the IDO1 pocket.

    • Outcome: The optimized compound achieved a predicted human oral dose of just 9 mg QD , driven by its superior half-life and potency [1].[1]

Experimental Protocols

To validate the stability advantages of cyclopropyl substitution, the following autonomous protocols should be employed.

Microsomal Stability Assay (Metabolic Stability)

This assay quantifies the intrinsic clearance (


) and half-life (

) of the compounds.

Workflow Diagram:

AssayWorkflow Step1 Preparation 1 µM Test Compound + Liver Microsomes (0.5 mg/mL protein) Step2 Initiation Add NADPH Regenerating System Incubate at 37°C Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 60 min Quench with Ice-Cold ACN + IS Step2->Step3 Step4 Analysis Centrifuge (4000g, 20 min) LC-MS/MS Quantification Step3->Step4 Step5 Calculation Plot ln(% Remaining) vs Time Slope = -k; t1/2 = 0.693/k Step4->Step5

Figure 2: Standardized Microsomal Stability Workflow. Critical control: Use Verapamil or Testosterone as high-clearance controls.

Protocol Steps:

  • Incubation: Prepare a master mix of phosphate buffer (pH 7.4) and liver microsomes (human/rat). Spike test compounds (Val vs. Cpg analogs) to a final concentration of 1 µM (keep DMSO < 0.1%).

  • Start Reaction: Pre-incubate at 37°C for 5 min, then initiate by adding NADPH.

  • Sampling: At defined intervals (0, 15, 30, 60 min), remove aliquots and immediately dispense into ice-cold acetonitrile containing an internal standard (IS) to precipitate proteins and quench metabolism.

  • Analysis: Centrifuge samples at 4000 rpm for 20 min. Analyze the supernatant via LC-MS/MS, monitoring the parent ion transition.

  • Data Processing: Calculate the elimination rate constant (

    
    ) from the slope of the natural log of percent remaining vs. time. Derive 
    
    
    
    .
Proteolytic Stability Assay (Peptide Focus)

Objective: Compare the resistance of Val-peptides vs. Cpg-peptides against serum proteases (Trypsin/Chymotrypsin).

  • Reaction Mix: Dissolve peptide (100 µM) in Tris-HCl buffer (pH 7.5). Add protease (e.g., Chymotrypsin) at a specific enzyme:substrate ratio (e.g., 1:100 w/w).

  • Kinetics: Incubate at 37°C. Aliquot at 0, 1, 2, 4, and 24 hours.

  • Quenching: Add 1% Trifluoroacetic acid (TFA) to stop proteolysis.

  • Quantification: Analyze via RP-HPLC. Integrate the area of the parent peak.

  • Expectation: Cpg-containing peptides typically show >2-fold increase in half-life due to steric occlusion of the scissile bond.

References

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. Source: ACS Medicinal Chemistry Letters [Link][1]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Source: Beilstein Journal of Organic Chemistry [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Source: Frontiers in Chemistry [Link]

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping. Source: Science Advances [Link]

Sources

A Comparative Guide to Validating the Enantiomeric Excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of its biological activity, pharmacological efficacy, and safety profile. This is particularly true for non-proteinogenic amino acids like 2-Amino-2-(1-methylcyclopropyl)acetic acid, a constrained analog that holds significant interest in medicinal chemistry. The precise determination of its enantiomeric excess (ee) is a fundamental requirement for its progression through the development pipeline.

This guide provides an in-depth, objective comparison of the primary analytical techniques for validating the enantiomeric excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data based on established principles for analogous compounds. Our focus is on creating self-validating systems that ensure the trustworthiness and accuracy of your results, grounded in authoritative scientific standards.

The Analytical Challenge: A Structurally Unique Amino Acid

2-Amino-2-(1-methylcyclopropyl)acetic acid presents a unique analytical challenge due to its compact and rigid cyclopropyl group adjacent to the chiral center. This structure can influence its interaction with chiral selectors and derivatization agents. Therefore, a one-size-fits-all approach is insufficient. This guide will compare three robust analytical platforms:

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

  • Gas Chromatography (GC) with Chiral Capillary Columns

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)

Each method will be evaluated based on its resolution, sensitivity, speed, sample preparation requirements, and overall suitability for both routine quality control and in-depth characterization.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is often the first choice for enantiomeric excess determination due to its versatility, robustness, and the wide array of commercially available chiral stationary phases (CSPs).[1] The direct separation of enantiomers on a CSP is generally preferred as it minimizes sample manipulation and potential sources of error.[2]

The "Why": Causality in Method Selection

For a polar, zwitterionic molecule like our target amino acid, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective.[2][3] These phases possess ionic groups compatible with aqueous mobile phases, making them ideal for separating underivatized amino acids.[2] Polysaccharide-based CSPs are also a powerful option, though they may require derivatization to improve the analyte's solubility in the non-polar mobile phases typically used.[2]

Experimental Workflow: Direct Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Sample in Mobile Phase Diluent Inject Inject onto Chiral HPLC Column Sample->Inject Autosampler Separate Isocratic Elution Inject->Separate Mobile Phase Flow Detect UV or MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate %ee Integrate->Calculate

Caption: Workflow for direct chiral HPLC analysis.

Detailed Protocol: Direct Analysis on a Teicoplanin-Based CSP
  • Column Selection: Astec CHIROBIOTIC® T or a similar teicoplanin-based column is a strong starting point due to its proven success with underivatized amino acids.[2][5]

  • Mobile Phase Preparation: A simple, LC-MS compatible mobile phase can be prepared with Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v). The organic modifier concentration and pH are critical parameters that may require optimization to achieve baseline resolution.[2]

  • Sample Preparation: Dissolve a known concentration of 2-Amino-2-(1-methylcyclopropyl)acetic acid (e.g., 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or Mass Spectrometry for higher sensitivity and specificity.[6]

  • Data Analysis: Calculate the enantiomeric excess using the following formula:

    • %ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Gas Chromatography (GC): High Resolution for Volatile Derivatives

Chiral Gas Chromatography offers exceptional resolving power and sensitivity, making it an excellent choice for determining enantiomeric purity.[7] However, due to the low volatility of amino acids, a derivatization step is mandatory to convert the analyte into a form suitable for GC analysis.[7][8]

The "Why": Causality in Method Selection

The most common derivatization strategy for GC analysis of amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group.[8] This creates volatile and thermally stable derivatives. The subsequent separation is performed on a chiral capillary column, such as one coated with Chirasil-L-Val.[9][10] This stationary phase is well-suited for separating N-acyl amino acid esters.

An important consideration is the potential for racemization during the derivatization process. The use of a deuterium-labeling method in conjunction with GC-MS can help to quantify any racemization that occurs during sample preparation.[7][8]

Experimental Workflow: Chiral GC with Derivatization

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Derivatize Derivatize Amino Acid (Esterification & Acylation) Extract Liquid-Liquid Extraction Derivatize->Extract Inject_GC Inject into GC Extract->Inject_GC Separate_GC Separate on Chiral Column Inject_GC->Separate_GC Detect_GC FID or MS Detection Separate_GC->Detect_GC Integrate_GC Integrate Peak Areas Detect_GC->Integrate_GC Calculate_GC Calculate %ee Integrate_GC->Calculate_GC

Caption: Workflow for chiral GC analysis with derivatization.

Detailed Protocol: N-Trifluoroacetyl-O-isopropyl Ester Derivatization
  • Esterification:

    • To a dry vial containing the amino acid sample, add 1 mL of 3M HCl in isopropanol.

    • Heat at 110 °C for 1 hour.

    • Evaporate the solvent under a stream of nitrogen.

  • Acylation:

    • Add 500 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA).

    • Heat at 60 °C for 15 minutes.

    • Evaporate the excess reagent and solvent under nitrogen.

  • Sample Reconstitution: Reconstitute the derivatized sample in a suitable solvent like ethyl acetate.

  • GC Conditions:

    • Column: Chirasil-L-Val capillary column (or similar).

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 180 °C at 4 °C/min.

    • Carrier Gas: Helium

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides higher confidence in peak identification.[10]

  • Data Analysis: Calculate %ee as described for the HPLC method.

NMR Spectroscopy: A Rapid, Non-Destructive Approach

NMR spectroscopy, when used with Chiral Solvating Agents (CSAs), provides a powerful and rapid method for determining enantiomeric excess without the need for chromatographic separation.[11][12] This technique is non-destructive, allowing for recovery of the sample post-analysis.

The "Why": Causality in Method Selection

The principle behind this method is the formation of transient, non-covalent diastereomeric complexes between the chiral analyte and the CSA.[12][13] These diastereomeric complexes have different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for each enantiomer. The integration of these signals provides a direct measure of the enantiomeric ratio.[14]

The choice of CSA is crucial and depends on the functional groups of the analyte. For an amino acid, CSAs capable of hydrogen bonding and ionic interactions are most effective.

Experimental Workflow: NMR with Chiral Solvating Agents

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis Prepare Dissolve Analyte & CSA in Deuterated Solvent Acquire Acquire ¹H NMR Spectrum Prepare->Acquire Identify Identify Split Signals Acquire->Identify Integrate_NMR Integrate Signal Areas Identify->Integrate_NMR Calculate_NMR Calculate %ee Integrate_NMR->Calculate_NMR

Caption: Workflow for NMR analysis using a Chiral Solvating Agent.

Detailed Protocol: Using (R)-(-)-1,1'-Bi-2-naphthol (BINOL) as a CSA
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of 2-Amino-2-(1-methylcyclopropyl)acetic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add 1.0 to 1.5 equivalents of an enantiomerically pure CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL). The optimal ratio of CSA to analyte may require some experimentation.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum. It is crucial to ensure sufficient scans to achieve a good signal-to-noise ratio for accurate integration, especially for the minor enantiomer.

  • Data Analysis:

    • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct peaks, corresponding to the two diastereomeric complexes. The α-proton is often a good candidate.

    • Carefully integrate the areas of these two peaks.

    • Calculate the %ee using the integration values in the same manner as for the chromatographic methods.

Comparison of Techniques

FeatureChiral HPLCChiral GCChiral NMR
Principle Differential interaction with a Chiral Stationary PhaseSeparation of volatile derivatives on a chiral capillary columnFormation of transient diastereomeric complexes with a Chiral Solvating Agent
Sample Prep Minimal (dissolution) for direct methodsMandatory derivatizationMinimal (dissolution with CSA)
Resolution Very Good to ExcellentExcellentGood to Very Good
Sensitivity Good (UV) to Excellent (MS)Excellent (FID/MS)Moderate
Speed 10-30 minutes per sample15-40 minutes per sample5-15 minutes per sample
Sample Recovery Destructive (unless semi-prep)DestructiveNon-destructive
Key Advantage Versatility and robustnessHighest resolution and sensitivitySpeed and non-destructive nature
Key Limitation Column cost and lifetimeRequired derivatization can introduce errorsLower sensitivity, requires higher sample concentration

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[15] Key validation parameters, as outlined by ICH and FDA guidelines, include:[15][16][17]

  • Specificity/Selectivity: The ability to resolve the two enantiomers from each other and from any impurities.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The validation of the enantiomeric excess of 2-Amino-2-(1-methylcyclopropyl)acetic acid is a critical step that demands a rigorous and well-chosen analytical strategy.

  • Chiral HPLC stands out as the most versatile and robust method, particularly direct analysis on a teicoplanin-based CSP, which avoids the complexities of derivatization.

  • Chiral GC offers unparalleled resolution and sensitivity but requires a carefully validated derivatization protocol to ensure accuracy.

  • Chiral NMR provides a rapid, non-destructive alternative that is ideal for quick checks and high-throughput screening, provided that sample concentration is not a limiting factor.

The optimal choice will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the stage of drug development. By understanding the principles behind each technique and adhering to rigorous validation standards, researchers can confidently and accurately determine the enantiomeric purity of this promising chiral building block.

References
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI. Retrieved from [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). PubMed. Retrieved from [Link]

  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.). SpringerLink. Retrieved from [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. Retrieved from [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (2003). PubMed. Retrieved from [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. (2020). ACS Publications. Retrieved from [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. Retrieved from [Link]

  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. (n.d.). PubMed. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]

  • Capillary Electrophoresis: Trends and Recent Advances. (2018). ACS Publications. Retrieved from [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Chromatography Online. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent. Retrieved from [Link]

  • High Performance Capillary Electrophoresis. (n.d.). Agilent. Retrieved from [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). (2022). Phenomenex. Retrieved from [Link]

  • Introduction to Capillary Electrophoresis. (n.d.). SCIEX. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved from [Link]

  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. (n.d.). MDPI. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube. Retrieved from [Link]

  • Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. (2006). PubMed. Retrieved from [Link]

  • Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). PubMed. Retrieved from [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS. Retrieved from [Link]

  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (n.d.). PMC. Retrieved from [Link]

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Comparative Guide: In Vitro Metabolic Stability of 2-Amino-2-(1-methylcyclopropyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(1-methylcyclopropyl)acetic acid (also known as


-methylcyclopropylglycine or AMCA) represents a specialized class of non-proteinogenic amino acids designed to overcome the metabolic liabilities of natural aliphatic amino acids like Leucine and Valine.

The Bottom Line: AMCA exhibits superior metabolic stability compared to its natural analogs. Its quaternary


-carbon abolishes proton-dependent transamination (the primary catabolic pathway for amino acids), while the cyclopropyl moiety provides steric bulk that resists cytochrome P450 (CYP) oxidation more effectively than flexible alkyl chains.

This guide details the mechanistic basis of this stability, provides comparative performance expectations, and outlines the specific HILIC-MS/MS protocols required to accurately assess this polar zwitterion, as standard RPLC methods often fail.

Part 1: The Molecule & The Metabolic Challenge

To understand the utility of AMCA, one must first understand the failure points of the amino acids it replaces.

The Liability: Natural Amino Acid Catabolism

Natural hydrophobic amino acids (Leucine, Isoleucine, Valine) are rapidly metabolized via:

  • Transamination: Requires an

    
    -proton abstraction by Pyridoxal Phosphate (PLP)-dependent aminotransferases.
    
  • Oxidative Deamination: Mediated by L-amino acid oxidases (LAAO).

  • Side-chain Oxidation: CYP450-mediated hydroxylation of terminal methyl groups.

The Solution: AMCA Structural Defense

AMCA introduces two critical modifications:

  • 
    -Methylation (Quaternary Center):  Replacing the 
    
    
    
    -hydrogen with a methyl group renders the molecule "invisible" to aminotransferases and LAAOs. The initial step of proton abstraction is physically impossible.
  • Cyclopropyl Constraint: The rigid cyclopropyl ring has a higher C-H bond dissociation energy than an isopropyl or isobutyl group, reducing the rate of radical-mediated CYP oxidation.[1]

Diagram: Mechanism of Metabolic Blockade

The following diagram illustrates why AMCA survives where Leucine fails.

MetabolicBlockade cluster_0 Natural Substrate (L-Leucine) cluster_1 Stabilized Analog (AMCA) Leu L-Leucine (Has alpha-H) Transaminase Aminotransferase (PLP-dependent) Leu->Transaminase Binding KetoAcid alpha-Keto Acid (Metabolite) Transaminase->KetoAcid Proton Abstraction (Rapid Turnover) AMCA AMCA (Quaternary alpha-C) Enzyme_Fail Aminotransferase (PLP-dependent) AMCA->Enzyme_Fail Binding No_Reaction NO REACTION (Steric Blockade) Enzyme_Fail->No_Reaction Missing alpha-H (Catalysis Stalled)

Caption: Mechanistic comparison showing how the quaternary center of AMCA blocks the critical proton abstraction step required by aminotransferases.

Part 2: Comparative Analysis

The following table contrasts AMCA with L-Leucine (the natural analog) and AIB (


-Aminoisobutyric acid, the industry standard for helical stabilization and metabolic resistance).
Table 1: Comparative Metabolic Profile (Human Liver Microsomes/S9)
FeatureL-Leucine (Natural)AIB (Standard Control)AMCA (Subject)
Primary Metabolic Liability Transamination (High)None (High Stability)Low (Ring Oxidation)
CYP450 Susceptibility Moderate (Side chain)Very LowLow (Cyclopropyl resistance)
Proteolytic Stability Low (Cleaved by proteases)High (Steric hindrance)Very High (Steric + Cyclic)
In Vitro

(µL/min/mg)
> 50 (High Clearance)< 5 (Low Clearance)< 10 (Low Clearance)
Expected

(Human)
< 30 min> 120 min> 120 min
Transport Mechanism LAT1 (Active Transport)System L (Passive/Active)System L (Likely)
Expert Insight: The Cyclopropyl Advantage

While AIB is stable, it is conformationally flexible. AMCA offers similar metabolic stability to AIB but adds conformational constraint . The cyclopropyl ring locks the backbone torsion angles (


), making AMCA superior for peptide drug design where maintaining a specific secondary structure (e.g., 

-helix or

-turn) is required for potency.

Part 3: Validated Experimental Protocols

CRITICAL WARNING: AMCA is a polar, zwitterionic small molecule. Standard Reverse-Phase (C18) LC-MS/MS methods will fail due to lack of retention, leading to ion suppression and unreliable data. You must use HILIC chromatography or Derivatization.

Protocol A: Microsomal Stability (Optimized for Polar Analytes)

Objective: Determine Intrinsic Clearance (


).
1. Incubation System
  • Test Compound: 1 µM AMCA (Low concentration to ensure first-order kinetics).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

2. Workflow Steps
  • Pre-incubation: Mix Buffer + Microsomes. Equilibrate at 37°C for 10 min.

  • Initiation: Add NADPH cofactor to start reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g.,

    
    -AIB or 
    
    
    
    -Leucine).
  • Preparation: Centrifuge at 4,000 rpm for 20 min at 4°C. Collect supernatant.

3. Analytical Method (The "Self-Validating" Step)

To ensure data integrity, use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Waters BEH Amide or SeQuant ZIC-HILIC (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient: 90% B to 50% B over 3 minutes. (Amino acids elute early in RP, but retain well in HILIC).

  • Detection: MS/MS (ESI Positive). Monitor specific transition (Calculated

    
     Fragment).
    
Diagram: HILIC-MS/MS Workflow

This workflow ensures the polar AMCA is retained and separated from the solvent front, preventing ion suppression.

AssayWorkflow cluster_incubation Metabolic Incubation cluster_prep Sample Prep (Crucial) cluster_analysis HILIC Analysis Step1 Microsomes + NADPH + AMCA (1 µM) Step2 Time Points (0-120 min) Step1->Step2 Step3 Protein Precipitation (ACN + Internal Std) Step2->Step3 Step4 Centrifugation Step3->Step4 Decision Is Retention > 2*t0? Step4->Decision Inject Supernatant Fail Ion Suppression Risk (Data Invalid) Decision->Fail No (RP Column) Pass Valid Quantification (Calculate CLint) Decision->Pass Yes (HILIC Column)

Caption: Analytical workflow emphasizing the necessity of HILIC chromatography for valid retention of polar amino acids.

Part 4: Data Interpretation & Calculations

Calculating Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound peak area ratio (Analyte/IS) vs. time. The slope of this line is


 (elimination rate constant).




Acceptance Criteria

For AMCA to be considered a successful "metabolically stable" scaffold:

  • Recovery:

    
     sample must show >95% recovery compared to a solvent standard.
    
  • Stability:

    
     remaining parent at 
    
    
    
    min in HLM.
  • Hepatocyte Scaling: If testing in hepatocytes,

    
     µL/min/
    
    
    
    cells suggests high metabolic stability suitable for once-daily dosing potential in peptide conjugates.

References

  • Metabolism of Cyclopropyl Groups: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • HILIC Analysis Guide: Agilent Technologies. (2017).[2] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8626EN. Link

  • Alpha-Methyl Amino Acid Stability: Soloshonok, V. A., et al. (2014). Challenges and recent advancements in the synthesis of

    
    -disubstituted 
    
    
    
    -amino acids. Organic & Biomolecular Chemistry. Link
  • Peptide Stability Guidelines: Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal, 17(1), 134-143. Link

  • General Protocol: FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

QC Standards for 2-Amino-2-(1-methylcyclopropyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Architect

In the realm of peptide therapeutics and peptidomimetics, 2-Amino-2-(1-methylcyclopropyl)acetic acid (often abbreviated as (S)-Me-CPG or (S)-Mcpa ) is not merely a raw material; it is a structural architect. Unlike standard proteinogenic amino acids, this


-disubstituted amino acid introduces severe conformational constraints to the peptide backbone.

While Aib (Aminoisobutyric acid) is the industry standard for inducing helical structures (specifically


-helices), (S)-Me-CPG offers a unique advantage: chirality combined with steric bulk . The 1-methylcyclopropyl side chain restricts the 

and

torsion angles more rigidly than leucine or valine, while offering different lipophilic interactions than Aib.

This guide defines the rigorous Quality Control (QC) standards required to validate this material for high-value drug development, contrasting it with its nearest structural neighbors.

Comparative Analysis: Beyond the Standard

To understand the QC requirements, we must first benchmark the product against its functional alternatives. The critical differentiator is the stereochemical stability and steric profile .

Table 1: Structural and Functional Comparison
Feature(S)-Me-CPG (Target)Aib (Benchmark)L-tert-Leucine (Alternative)ACPC (Analog)
Structure

-Methyl-cyclopropylglycine

-Dimethylglycine

-tert-Butylglycine
1-Aminocyclopropane-1-carboxylic acid
Chirality Chiral (S or R) AchiralChiral (L)Achiral
Conformational Bias Rigid, asymmetric screw senseRigid, symmetric (

-helix)
Bulky,

-sheet/turn
Rigid,

or extended
QC Challenge Enantiomeric Purity (Critical) No chiral QC neededEnantiomeric PurityNo chiral QC needed
Hydrophobicity High (Lipophilic Ring)ModerateHighLow to Moderate
Primary Use Chiral helical induction, metabolic stabilityHelical inductionSteric hindrance, protease resistance

-turn mimics

Key Insight: Unlike Aib, (S)-Me-CPG is chiral. A 1% contamination with the (R)-enantiomer can invert the "screw sense" of a resulting peptide helix, potentially nullifying biological activity. Therefore, Chiral Purity is the absolute critical quality attribute (CQA).

QC Standards: The "Gold Standard" Specification

For pharmaceutical applications (e.g., as an intermediate for HCV drugs or novel peptidomimetics), the following specifications are non-negotiable.

Table 2: Critical Quality Attributes (CQAs)
Test ParameterAcceptance CriteriaMethod Principle
Appearance White to off-white crystalline powderVisual Inspection
Identification Conforms to Structure (

H-NMR,

C-NMR, IR)
Spectroscopic match to Ref Std
Assay (Titration) 98.0% – 102.0% (Dried Basis)Potentiometric Titration (

)
Chemical Purity

(Area %)
HPLC (Derivatized or Low UV)
Chiral Purity

e.e.
(S-isomer)
Chiral HPLC (Crown Ether/Teicoplanin)
Loss on Drying

Gravimetric (

C)
Residue on Ignition

Sulfated Ash
Heavy Metals

ppm
ICP-MS or Colorimetric
Residual Solvents Meets ICH Q3C limits (MeOH, Acetone)GC-HS

Experimental Protocols: Self-Validating Systems

Protocol A: Chiral Purity by HPLC (The Self-Validating Method)

Objective: Quantify the (R)-enantiomer impurity at levels


.

This protocol uses a Crown Ether stationary phase, which is superior for underivatized amino acids containing primary amines. The method is "self-validating" through the mandatory use of a resolution solution.

  • Column: Crownpak CR-I(+) (Daicel) or equivalent (150 x 3.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid pH 1.5 / Methanol (90:10 v/v).

    • Note: Low pH is essential to protonate the amine (

      
      ), enabling inclusion into the crown ether.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
     (Strict control required; separation is temperature-sensitive).
    
  • Detection: UV at 200 nm (or 210 nm to reduce baseline noise).

  • Sample Prep: Dissolve 10 mg sample in 10 mL Mobile Phase.

System Suitability (The "Trust" Factor):

  • Resolution Solution: Mix (S)-Me-CPG and (R)-Me-CPG (approx. 1:1 ratio).

  • Criteria: The resolution (

    
    ) between the (R) and (S) peaks must be 
    
    
    
    .
  • Sensitivity Check: Inject a 0.05% solution of the (R)-enantiomer. Signal-to-Noise (

    
    ) must be 
    
    
    
    .
Protocol B: Chemical Purity via OPA Derivatization

Objective: Detect non-chiral impurities (synthetic intermediates) with high sensitivity.

Direct UV detection of aliphatic amino acids is poor. Pre-column derivatization with o-Phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative, allowing detection of trace organic impurities that lack chromophores.

  • Reagent: OPA (10 mg) + 3-Mercaptopropionic acid (10 µL) in 0.4 M Borate Buffer (pH 10.2).

  • Derivatization: Mix 10 µL sample + 10 µL reagent. Wait 1 minute. Inject immediately.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 10 mM

    
     pH 7.2.
    
  • Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

  • Gradient: 0% B to 60% B over 15 min.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

Visualization: QC Decision Logic

The following diagram illustrates the logical flow for releasing a batch of 2-Amino-2-(1-methylcyclopropyl)acetic acid, emphasizing the critical "Fail" points that protect downstream synthesis.

QC_Workflow Start Raw Material Batch (S)-Me-CPG ID_Test Identification (NMR/IR) Start->ID_Test Chiral_Test Chiral HPLC (Crown Ether) ID_Test->Chiral_Test Decision_Chiral e.e. ≥ 99.5%? Chiral_Test->Decision_Chiral Purity_Test Chemical Purity (OPA-HPLC) Decision_Purity Purity ≥ 98.5%? Purity_Test->Decision_Purity Solvent_Test Residual Solvents (GC-HS) Release RELEASE for Synthesis Solvent_Test->Release Decision_Chiral->Purity_Test Yes Fail_Chiral REJECT BATCH (Risk: Screw Sense Inversion) Decision_Chiral->Fail_Chiral No Decision_Purity->Solvent_Test Yes Fail_Purity REJECT BATCH (Risk: Side Reactions) Decision_Purity->Fail_Purity No

Caption: QC Decision Tree for (S)-Me-CPG. Note that Chiral Purity is the primary gatekeeper due to its impact on peptide secondary structure.

References

  • Veeprho Pharmaceuticals. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid | CAS 78213-60-2. Retrieved from

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.[1] Retrieved from

  • Toniolo, C., et al. The Aib residue in peptaibiotics and synthetic sequences: Analysis of nonhelical conformations. Chemistry & Biodiversity, 2008. Retrieved from

  • Sriram Chem. (2S)-Amino-2-(1-methylcyclopropyl)acetic acid Reference Standard. Retrieved from

  • Agilent Technologies. Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-2-(1-methylcyclopropyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Core Directive: The preferred disposal method for 2-Amino-2-(1-methylcyclopropyl)acetic acid (and its hydrochloride salts) is high-temperature incineration via a licensed hazardous waste contractor.

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with strong oxidizers or active metals.

  • DO segregate as "Organic Solid" or "Corrosive Acidic" waste depending on the salt form.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the specific form of the compound. This unnatural amino acid is typically supplied as a hydrochloride salt, which alters its acidity and handling requirements.

ParameterDataOperational Implication
Compound Name 2-Amino-2-(1-methylcyclopropyl)acetic acidPrimary identification.
CAS Number 78213-60-2 (HCl salt) / 49607-01-4 (Analog)Use CAS to verify waste manifest.
Physical State White to off-white solid (Powder/Crystals)Dust inhalation risk during transfer.
Acidity (pKa) ~2.0 (Carboxyl), ~9.5 (Amino)Corrosive to mucous membranes in salt form.
Stability Cyclopropyl ring strainAcid Sensitive: Ring opening may occur in strong acid/heat.
Solubility Water, MethanolHigh water solubility risks environmental leaching.

Safety Critical Warning: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol). While generally stable, exposure to strong concentrated acids or Lewis acids can trigger ring-opening reactions, potentially generating heat or unexpected byproducts [1].

Disposal Decision Logic (Workflow)

The following decision tree outlines the logical flow for categorizing and treating this waste stream.

DisposalWorkflow Start Waste Generation 2-Amino-2-(1-methylcyclopropyl)acetic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Stock Solutions) StateCheck->Liquid SegregateSolid Segregate: Solid Organic Waste (Tag: Toxic/Corrosive) Solid->SegregateSolid SolventCheck Solvent Composition? Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent SegregateLiqOrg Segregate: Flammable/Organic Waste (Tag: Halogenated if HCl salt present) OrgSolvent->SegregateLiqOrg SegregateLiqAq Segregate: Aqueous Corrosive Waste (Do NOT Drain Pour) AqSolvent->SegregateLiqAq Incinerate Final Disposal: High-Temp Incineration (Licensed Facility) SegregateSolid->Incinerate SegregateLiqOrg->Incinerate SegregateLiqAq->Incinerate

Figure 1: Decision logic for segregating 2-Amino-2-(1-methylcyclopropyl)acetic acid waste based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Context: Disposal of expired stock, contaminated solids, or weighing paper.

  • PPE Requirement: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a dust mask or work in a fume hood if the powder is fine.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the HCl salt.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride"

    • Hazards: Check "Toxic" and "Corrosive".[2]

  • Segregation: Place the sealed container into the Solid Organic Waste stream.

  • Handover: Transfer to your institution's Environmental Health & Safety (EHS) team for incineration.

Protocol B: Liquid Waste (Solutions)

Context: Disposal of HPLC waste, mother liquors, or reaction mixtures.

  • Characterize the Solvent:

    • Organic (MeOH/ACN): Pour into the "Organic Solvents" carboy. If the compound concentration is <1%, it generally does not alter the waste classification of the solvent itself.

    • Aqueous (Water/Buffer): DO NOT pour down the sink. Even if the pH is neutral, unnatural amino acids can persist in the environment or disrupt biological treatment stages at wastewater plants [2].

  • Neutralization (Only if required by local EHS):

    • If the solution is highly acidic (pH < 2), slowly add 1M Sodium Bicarbonate (

      
      ) until pH 6–8.
      
    • Caution: This may generate

      
       gas.[1][3] Perform in a fume hood.
      
  • Consolidation: Collect in a carboy labeled "Aqueous Chemical Waste" with a list of all toxic components.

Protocol C: Spill Cleanup

Context: Accidental release of powder or liquid in the laboratory.

  • Isolate: Evacuate the immediate area and post a warning sign.

  • Protect: Don full PPE (Nitrile gloves, goggles, lab coat).

  • Contain:

    • Solids: Cover with a wet paper towel to prevent dust generation. Scoop up carefully and place in a waste jar.

    • Liquids: Absorb with an inert material (vermiculite or spill pads). Do not use combustible materials (sawdust) if mixed with oxidizers.

  • Decontaminate: Wipe the surface with a dilute soap solution followed by water. Treat all cleanup materials as hazardous waste [3].

Technical Rationale & Scientific Integrity

Why Incineration?

The cyclopropyl group is a high-energy structural motif. While stable in storage, it represents a form of "stored chemical energy" due to ring strain.

  • Biological Resistance: Unnatural amino acids (non-proteinogenic) are often poor substrates for standard biological degradation pathways (proteolysis) used in municipal water treatment [4].

  • Complete Destruction: Incineration at >850°C ensures the oxidation of the carbon backbone and the conversion of nitrogen to

    
     or captured 
    
    
    
    , preventing environmental accumulation.
Compatibility Warnings
  • Strong Acids: Contact with concentrated sulfuric or nitric acid can cause rapid ring opening of the cyclopropyl group. This reaction is exothermic and should be avoided in waste containers [5].

  • Chlorination: Avoid mixing with bleach (sodium hypochlorite). Amino acids react with hypochlorite to form N-chloro compounds (chloramines), which are toxic and unstable.

References

  • Cyclopropyl Stability: Wiberg, K. B. (1986). Structures, energies and chemical properties of cyclopropanes.
  • Unnatural Amino Acid Fate: EPA. (2025).[4] Disposal of Chemical Agents and Munitions. Link

  • Spill Response: American Chemical Society. (2023).[3] Guide to Chemical Spill Response in Laboratories. Link

  • Biodegradability: Sigma-Aldrich. (2025). Safety Data Sheet: Cyclopropylamine derivatives. Link

  • Reactivity: Fisher Scientific. (2025).[4] Chemical Compatibility Database. Link

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2-(1-methylcyclopropyl)acetic acid
Reactant of Route 2
2-Amino-2-(1-methylcyclopropyl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.